4-Bromo-3-chlorobenzonitrile
Description
Properties
IUPAC Name |
4-bromo-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKUWXYQQZSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586558 | |
| Record name | 4-Bromo-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57418-97-0 | |
| Record name | 4-Bromo-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Bromo-3-chlorobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH8L96KQ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties
CAS Number: 57418-97-0
This technical guide provides a comprehensive overview of 4-Bromo-3-chlorobenzonitrile, a halogenated aromatic nitrile that serves as a versatile intermediate in advanced chemical synthesis.[1] It is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective chemical transformations.[1][2]
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[3][4] Its core structure consists of a benzene ring substituted with a bromine atom at the para-position and a chlorine atom at the meta-position relative to the nitrile group.[3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 57418-97-0 | [3] |
| Molecular Formula | C₇H₃BrClN | [3][5] |
| Molecular Weight | 216.46 g/mol | [3][5] |
| Melting Point | 80-81 °C | [4][5][6] |
| Boiling Point | 260.8 ± 20.0 °C at 760 mmHg | [5] |
| 142-143 °C (reduced pressure) | [3] | |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Flash Point | 111.5 ± 21.8 °C | [5] |
| Solubility | Soluble in methanol | [3] |
| Appearance | White to almost white crystalline powder | [3] |
| InChI Key | YWTKUWXYQQZSIL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Cl)Br | [3] |
Synthesis Methodologies
The synthesis of this compound can be achieved through various routes, primarily involving electrophilic aromatic substitution and cyanation reactions.[1] The strategic placement of the halogen and nitrile groups is crucial for its utility.[1]
A common laboratory-scale synthesis involves the selective bromination of 3-chlorobenzonitrile.[1] The directing effects of the meta-directing nitrile group and the ortho-, para-directing chlorine atom favor the introduction of bromine at the C-4 position.[1]
Reaction Conditions:
-
Starting Material: 3-Chlorobenzonitrile
-
Reagents: Bromine (Br₂), Iron(III) bromide (FeBr₃) as a Lewis acid catalyst.[1]
-
Mechanism: The FeBr₃ catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) which is then attacked by the aromatic ring to yield the desired product.[1]
An alternative method utilizes potassium bromate and sulfuric acid.[1] For instance, a similar protocol for a related isomer involves dissolving the starting material in 70% sulfuric acid and adding potassium bromate at room temperature over several hours.[1]
For large-scale manufacturing, the gas-phase catalytic ammoxidation of 4-bromo-3-chlorotoluene is the preferred method.[1] This process involves reacting the toluene derivative with ammonia and oxygen in a fluidized-bed reactor, which allows for continuous operation and high yields.[1]
Chemical Reactivity and Applications
The chemical behavior of this compound is defined by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitrile group deactivates the aromatic ring, while the two halogen atoms provide sites for selective reactions.[1]
A key feature of this molecule is the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] In palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, the C-Br bond is significantly more reactive and will typically undergo oxidative addition preferentially.[1][3] This allows for selective functionalization at the C-4 position, leaving the C-Cl bond intact for subsequent transformations.[1]
The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution.[1] The bromine or chlorine atoms can be displaced by strong nucleophiles, such as amines or alkoxides, to generate a variety of substituted benzonitrile derivatives.[1][3]
This compound is a crucial building block in several high-value industries:
-
Pharmaceuticals: It serves as a key starting material and intermediate for the synthesis of various pharmaceutical compounds and therapeutic agents.[1][3]
-
Agrochemicals: Its derivatives are utilized in the development of modern pesticides and herbicides.[1][3]
-
Organic Synthesis: It acts as a versatile scaffold for constructing complex organic molecules with high precision.[1][3]
-
Material Science: It can be used in the synthesis of novel materials, such as those with specific electronic or fire-retardant properties.[3]
Spectroscopic Data
Confirmation of the structure of this compound is typically achieved through standard spectroscopic methods.
-
Mass Spectrometry (MS): This technique is used to verify the molecular weight (216.46 g/mol ).[1] The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern in the mass spectrum.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework and confirm the substitution pattern on the aromatic ring.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic nitrile (C≡N) stretch.
Safety and Handling
This compound is classified as harmful and an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5][6]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[5]
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 57418-97-0 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:57418-97-0 | Chemsrc [chemsrc.com]
- 6. angenechemical.com [angenechemical.com]
- 7. This compound | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. canbipharm.com [canbipharm.com]
physical and chemical properties of 4-Bromo-3-chlorobenzonitrile
An In-depth Technical Guide to 4-Bromo-3-chlorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of this compound. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details experimental protocols for its synthesis, presents its key characteristics in a structured format, and illustrates its chemical reactivity through diagrams. This compound is a versatile halogenated aromatic nitrile that serves as a critical synthetic intermediate in the development of complex molecular architectures.[1]
Core Physical and Chemical Properties
This compound is an aromatic compound with the molecular formula C7H3BrClN.[2] It appears as a white to almost white crystalline powder.[2] Its structure is characterized by a benzene ring substituted with a bromine atom at the para position and a chlorine atom at the meta position relative to the nitrile group.[2]
| Property | Value | Source |
| CAS Number | 57418-97-0 | [1][2][3] |
| Molecular Formula | C7H3BrClN | [2][3][4] |
| Molecular Weight | 216.46 g/mol | [1][2][4] |
| Melting Point | 67-68°C | [2] |
| Boiling Point | 142-143°C (at reduced pressure) | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Purity | ≥97% | [3] |
| Solubility | Soluble in methanol | [2] |
| Storage | Room temperature | [3] |
Experimental Protocols: Synthesis Methodologies
The synthesis of this compound can be achieved through several methods. The choice of synthetic route is crucial for achieving high yields and regioselectivity.
Direct Bromination of 3-chlorobenzonitrile
A common and well-documented method involves the direct bromination of 3-chlorobenzonitrile.[1] This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents on the benzene ring. The nitrile group (-CN) is a meta-directing group, while the chlorine atom is an ortho-, para-directing group. The interplay of these effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group, yielding the desired product.[1]
Protocol:
-
The starting material, 3-chlorobenzonitrile, is dissolved in a suitable solvent.
-
A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is introduced.[1]
-
Molecular bromine (Br₂) is added as the brominating agent.[1]
-
The reaction is typically carried out at room temperature over several hours.
-
Upon completion, the reaction mixture is worked up to isolate and purify the this compound product.
Ammoxidation of 4-Bromo-3-chlorotoluene
Ammoxidation presents a direct and high-yield method for synthesizing halogenated benzonitriles from their corresponding toluene precursors.[1] This process involves the catalytic reaction of the substituted toluene with ammonia and an oxidizing agent, typically oxygen from the air, in a vapor phase reaction.[1]
Protocol:
-
4-Bromo-3-chlorotoluene is vaporized.
-
The vapor is mixed with ammonia and air (as the source of oxygen).
-
The gaseous mixture is passed over a catalyst at an elevated temperature.
-
The resulting products are cooled and separated to yield this compound.
Other Synthetic Routes
Other reported methods for the synthesis of this compound include:
-
Nitration followed by Halogenation: This multi-step process begins with the nitration of chlorobenzene, followed by reduction and subsequent halogenation.[2]
-
Reactions with Cyanide Sources: Appropriate di-halogenated benzenes can be reacted with a cyanide source, such as sodium cyanide, under aqueous conditions to yield the final product.[2]
Caption: A simplified workflow for the synthesis of this compound via direct bromination.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is primarily influenced by its halogen substituents and the nitrile group.[2] The electron-withdrawing nature of the nitrile group renders the aromatic ring electron-deficient, which facilitates certain types of reactions.[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzonitrile ring is susceptible to nucleophilic aromatic substitution reactions, where a nucleophile can replace one of the halogen atoms.[1] The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in these reactions. This differential reactivity allows for selective functionalization at the C-4 position (the position of the bromine atom).[1] For instance, reaction with amines, alkoxides, or thiolates can lead to the formation of 4-amino-3-chlorobenzonitrile, 3-chloro-4-methoxybenzonitrile, or 3-chloro-4-(phenylthio)benzonitrile, respectively.[1]
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2] Similar to SNAr reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations at the C-4 position.[1] This enables the precise construction of more complex molecular structures by forming new carbon-carbon or carbon-heteroatom bonds.[1]
Reduction of the Nitrile Group
The nitrile group can be readily reduced to a primary amine (benzylamine derivative) or an aldehyde using appropriate reducing agents.[1][2] This transformation provides a pathway to other important classes of compounds.
Caption: Key chemical transformations of this compound.
Applications in Scientific Research
This compound serves as a crucial building block in organic synthesis.[2] Its applications are found in:
-
Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.[2]
-
Pesticides: Derivatives of this compound are employed in the development of synthetic pesticides.[2]
-
Medicinal Chemistry and Materials Science: The differential reactivity of its two halogen substituents allows for selective, sequential functionalization, which is highly valuable in the construction of complex molecules with desired biological or physical properties.[1]
-
Protein Degrader Building Blocks: It is classified within the product family of protein degrader building blocks.[3]
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation.[4]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[5]
-
Inhalation: Move the individual to fresh air.[5]
-
Ingestion: Wash out the mouth with plenty of water for at least 15 minutes.[5] In all cases of exposure, seek medical attention if irritation or symptoms persist.[5]
Handling and Storage:
-
This product should be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[5]
-
Use in a chemical fume hood is recommended.[5]
-
Wear appropriate personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles.[5]
-
Store in a cool, well-ventilated area in a tightly closed container.[6]
Fire Fighting Measures:
-
In case of a fire, use dry powder or carbon dioxide extinguishers.[5]
-
Protective clothing and a self-contained breathing apparatus should be worn.[5]
-
Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[5]
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Buy this compound | 57418-97-0 [smolecule.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:57418-97-0 | Chemsrc [chemsrc.com]
- 6. canbipharm.com [canbipharm.com]
4-Bromo-3-chlorobenzonitrile molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 4-Bromo-3-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.
Molecular Identity and Structure
This compound is a di-halogenated aromatic nitrile. Its formal IUPAC name is This compound .[1][2] The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom at position 3, and a bromine atom at position 4.
The presence of two different halogens with differential reactivity and an electron-withdrawing nitrile group makes this compound a versatile building block for complex molecular architectures.[3]
Key Identifiers:
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
This section summarizes the key physical and spectroscopic properties of this compound. The data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 216.46 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 67-68 °C | [4] |
| Boiling Point | 142-143 °C (at reduced pressure) | [4] |
Table 2: Predicted Spectroscopic Data
Note: The following NMR data are predicted values based on computational models and structure-property relationships. Experimental values may vary depending on the solvent and conditions.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | |||
| H-2 | 7.8 - 8.0 | Doublet (d) | ~2 |
| H-5 | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8, ~2 |
| H-6 | 7.9 - 8.1 | Doublet (d) | ~8 |
| ¹³C | |||
| C-CN | ~117 | Singlet | - |
| C-1 | ~115 | Singlet | - |
| C-2 | ~135 | Singlet | - |
| C-3 | ~138 | Singlet | - |
| C-4 | ~128 | Singlet | - |
| C-5 | ~134 | Singlet | - |
| C-6 | ~132 | Singlet | - |
| Data sourced from Benchchem[3]. |
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is predicted to appear around ~2230 cm⁻¹ .[1]
Synthesis and Experimental Protocols
The most common and well-documented laboratory synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-chlorobenzonitrile.[1][3] In this reaction, the chlorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The interplay of these directing effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group.[3]
Caption: Synthesis pathway for this compound.
Representative Experimental Protocol: Bromination of a Chlorobenzonitrile
Disclaimer: The following is a representative protocol adapted from the synthesis of the isomeric 3-bromo-4-chlorobenzonitrile and illustrates a common method for the bromination of a substituted benzonitrile.[5] Appropriate safety precautions, including personal protective equipment and use of a fume hood, are mandatory.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 3-chlorobenzonitrile (1 equivalent), in a suitable solvent such as 70% sulfuric acid.[5]
-
Reagent Addition: While stirring the solution at room temperature, slowly add potassium bromate (KBrO₃) (approximately 1.6 equivalents) in batches over a period of several hours.[5] This in-situ generation of bromine helps to control the reaction rate.
-
Reaction Monitoring: Allow the mixture to react at room temperature for an additional 4 hours after the addition is complete.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[5]
Chemical Reactivity and Applications
This compound is a valuable intermediate due to its multiple reactive sites.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, sequential functionalization of the aromatic ring.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack, facilitating the substitution of the halogen atoms by various nucleophiles.[3][4]
-
Nitrile Group Transformations: The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further pathways for derivatization.[3]
These reactive properties make this compound a crucial starting material in the synthesis of:
-
Pharmaceuticals: It serves as a foundational scaffold for novel therapeutic agents.[4][6]
-
Agrochemicals: Its derivatives are used in the development of modern pesticides, herbicides, and fungicides.[4][6]
-
Materials Science: It is used as a building block for functional polymers and materials for organic electronics due to the electronic properties imparted by its substituents.[3]
References
Navigating the Solubility Landscape of 4-Bromo-3-chlorobenzonitrile: A Technical Guide
For Immediate Release
[City, State] – In the intricate world of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This technical guide offers an in-depth exploration of the solubility of 4-Bromo-3-chlorobenzonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients and functional materials. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and visual workflows to aid in solvent selection.
Core Data Summary: Solubility of this compound
Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure—a halogenated aromatic nitrile—and qualitative observations, it is known to be soluble in polar organic solvents like methanol and sparingly soluble in water.[1][2] The following table presents hypothetical, yet plausible, quantitative solubility data at ambient temperature (25 °C) to serve as a practical guide for researchers. These values are illustrative and should be experimentally verified for any critical application.
| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility ( g/100 mL) at 25 °C |
| Methanol | CH₃OH | 5.1 | 15.2 |
| Ethanol | C₂H₅OH | 4.3 | 10.5 |
| Acetone | C₃H₆O | 5.1 | 25.8 |
| Acetonitrile | C₂H₃N | 5.8 | 22.1 |
| Chloroform | CHCl₃ | 4.1 | 18.9 |
| Toluene | C₇H₈ | 2.4 | 5.3 |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 35.7 |
| Water | H₂O | 10.2 | <0.1 (Sparingly Soluble) |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is paramount. Below are detailed methodologies for three common and reliable experimental techniques for quantifying the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a fundamental and straightforward technique for determining solubility.[1][3] It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of solvent.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any loss of solvent due to evaporation.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container.
-
Drying: The solvent is carefully evaporated under reduced pressure or in a fume hood. The remaining solid residue is then dried to a constant weight in a vacuum oven.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.
UV/Vis Spectrophotometry
For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and rapid method for solubility determination.[4][5] this compound, being an aromatic compound, is expected to have a UV absorbance that can be exploited for this purpose.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (Steps 1 & 2).
-
Dilution: After separating the undissolved solid, a small, accurately measured aliquot of the clear saturated solution is diluted with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The solubility of this compound in the solvent is calculated by multiplying the concentration of the diluted solution by the dilution factor.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or when high sensitivity is required.[6][7][8]
Methodology:
-
Method Development: An appropriate HPLC method is developed and validated for the quantification of this compound. This includes selecting a suitable column, mobile phase, flow rate, and detector wavelength.
-
Calibration: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.
-
Saturated Solution Preparation and Dilution: A saturated solution is prepared and an aliquot is diluted as described in the UV/Vis spectrophotometry method.
-
Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.
-
Quantification: The concentration of the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility is calculated by taking into account the dilution factor.
Visualizing the Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.
Caption: A decision workflow for selecting an appropriate solvent based on solubility requirements.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for determining the solubility of this compound.
Caption: A generalized experimental workflow for determining the solubility of a solid compound.
This technical guide provides a foundational understanding of the solubility of this compound. While hypothetical data is provided for illustrative purposes, it is strongly recommended that researchers perform their own experimental determinations to obtain precise values for their specific applications. The detailed protocols and visual workflows are designed to facilitate this process, empowering scientists to make informed decisions in their research and development endeavors.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
Spectral Analysis of 4-Bromo-3-chlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-chlorobenzonitrile (CAS No: 57418-97-0), a halogenated aromatic nitrile with applications as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.
Molecular Structure and Properties
-
Molecular Formula: C₇H₃BrClN[2]
-
Appearance: White to almost white crystalline powder[3]
-
Melting Point: 80-81°C[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, the ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the aromatic protons and carbons.
¹H NMR (Proton NMR) Data (Predicted)
The ¹H NMR spectrum is expected to show signals for the three protons on the aromatic ring, forming a coupled spin system.[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.8 | Doublet (d) | ~ 2.0 |
| H-5 | ~ 7.6 | Doublet of Doublets (dd) | ~ 8.5, 2.0 |
| H-6 | ~ 7.9 | Doublet (d) | ~ 8.5 |
Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-CN | ~ 117 |
| C-Cl | ~ 135 |
| C-Br | ~ 125 |
| C-1 | ~ 110 |
| C-2 | ~ 138 |
| C-5 | ~ 133 |
| C-6 | ~ 130 |
Note: Predicted chemical shifts are based on analogous compounds such as 4-bromobenzonitrile and 4-chlorobenzonitrile and general principles of NMR spectroscopy. Actual experimental values may vary.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~ 2230 | Strong, Sharp |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=C (Aromatic) | 1600-1450 | Medium to Weak |
| C-Cl | 800-600 | Strong |
| C-Br | 600-500 | Strong |
Note: The presence of a sharp, intense absorption band around 2230 cm⁻¹ is a key diagnostic feature for the nitrile group.[1]
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.[6] For this compound, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| [M]⁺ | 215, 217, 219 | Isotopic pattern for Br and Cl |
| [M-Br]⁺ | 136, 138 | Isotopic pattern for Cl |
| [M-Cl]⁺ | 180, 182 | Isotopic pattern for Br |
| [M-CN]⁺ | 189, 191, 193 | Isotopic pattern for Br and Cl |
Note: The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Experimental Protocols
The following are general protocols for obtaining the spectral data described above.
NMR Sample Preparation [7]
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7][9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[7] Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[8][9]
-
Analysis: Place the capped NMR tube into the spectrometer for data acquisition. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[7]
IR Spectroscopy (Thin Solid Film Method) [10]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride.[10]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10][11]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum. The instrument's m/z scale should be calibrated using a known reference compound to ensure accurate mass measurements.[6]
Data Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. This compound | CAS#:57418-97-0 | Chemsrc [chemsrc.com]
- 3. Buy this compound | 57418-97-0 [smolecule.com]
- 4. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Chlorobenzonitrile (623-03-0) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
Theoretical DFT Studies on 4-Bromo-3-chlorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation of 4-Bromo-3-chlorobenzonitrile using Density Functional Theory (DFT). DFT is a powerful computational method for analyzing the electronic structure, molecular properties, and reactivity of molecules, offering significant insights for drug design and materials science.[1] This document outlines the typical computational protocols and expected outcomes from such studies, presenting data in a clear, comparative format.
Introduction to Theoretical DFT Analysis
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and materials science.[1] It provides a robust framework for investigating the geometric, vibrational, and electronic properties of molecules like this compound. Understanding these properties at a quantum mechanical level is crucial for predicting the molecule's reactivity, stability, and potential applications as a synthetic intermediate in the development of pharmaceuticals and other advanced materials.[1] The presence of bromo, chloro, and nitrile functional groups on the benzene ring makes this molecule particularly interesting for theoretical exploration due to the interplay of their electronic effects.[1]
Computational Methodology
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For halogenated benzonitriles, a combination of a hybrid functional and a sufficiently large basis set is generally employed to achieve reliable results.
Software
Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS. These programs allow for the systematic study of molecular properties through various computational methods.
Level of Theory
A common and effective level of theory for this type of molecule involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2] This functional provides a good balance between computational cost and accuracy for many organic molecules. The 6-311++G(d,p) basis set is often used in conjunction with B3LYP to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential weak interactions.[2]
Optimization and Frequency Calculations
The first step in a theoretical study is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).
Electronic Property Calculations
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1] Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of atomic charges.[1]
Predicted Molecular Properties
The following sections present illustrative data that would be expected from a DFT study of this compound.
Optimized Geometrical Parameters
The optimized geometry provides the most stable arrangement of the atoms in the molecule. Key bond lengths and bond angles are summarized in the table below. These values are crucial for understanding the steric and electronic effects of the substituents on the benzene ring.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C-Br | 1.89 - 1.92 |
| C-Cl | 1.73 - 1.76 |
| C-C (aromatic) | 1.38 - 1.41 |
| C-C≡N | 1.43 - 1.46 |
| C≡N | 1.15 - 1.18 |
| C-H | 1.08 - 1.10 |
| Bond Angles | |
| C-C-Br | 118 - 121 |
| C-C-Cl | 119 - 122 |
| C-C-C (aromatic) | 118 - 122 |
| C-C-CN | 119 - 121 |
Table 1: Predicted Optimized Geometrical Parameters for this compound.
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the infrared (IR) and Raman spectra, which can then be compared with experimental data. The table below lists some of the key predicted vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | C-H stretching |
| ~2230 | C≡N stretching |
| ~1580 | C=C aromatic stretching |
| ~1470 | C=C aromatic stretching |
| ~1250 | C-H in-plane bending |
| ~1100 | C-Br stretching |
| ~800 | C-Cl stretching |
| ~550 | C-C-C in-plane bending |
Table 2: Predicted Vibrational Frequencies and Assignments for this compound.
Electronic Properties
The electronic properties of a molecule determine its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and excitability.
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Table 3: Predicted Electronic Properties for this compound.
Visualizations
The following diagrams illustrate the typical workflow and conceptual relationships in a theoretical DFT study.
Caption: Computational workflow for DFT analysis.
Caption: Relationship between frontier molecular orbitals and chemical properties.
Conclusion
Theoretical DFT studies provide invaluable, atomistic-level insights into the properties of this compound. The methodologies outlined in this guide, coupled with the illustrative data, offer a robust framework for understanding its geometric, vibrational, and electronic characteristics. This knowledge is fundamental for its application in medicinal chemistry and materials science, enabling the rational design of novel compounds with desired properties. The predictive power of DFT can significantly accelerate the research and development process by prioritizing synthetic targets and providing a deeper understanding of molecular behavior.
References
An In-depth Technical Guide to the Electronic Properties of Halogenated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzonitriles are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and drug development. The presence of a halogen atom and a nitrile group on the benzene ring imparts unique electronic properties that influence their reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the core electronic properties of these molecules, detailed experimental protocols for their characterization, and an illustrative example of their application in modulating a key biological signaling pathway.
The nitrile group, with its strong electron-withdrawing nature, significantly impacts the electronic distribution of the benzene ring, affecting its potential for π-π stacking interactions with biological targets.[1] Halogen substitution further modulates these properties through a combination of inductive and resonance effects, influencing the compound's dipole moment, reactivity, and binding affinity to target proteins.[2][3] Understanding these electronic characteristics is paramount for the rational design of novel therapeutics and functional materials.
Quantitative Electronic Properties
The electronic properties of halogenated benzonitriles can be quantified through various experimental and computational methods. This section summarizes key data for dipole moments, Hammett substitution constants, and 13C NMR chemical shifts, providing a comparative analysis of the effects of different halogens and their positions on the benzene ring.
Table 1: Dipole Moments of Halogenated Benzonitriles
The dipole moment is a measure of the overall polarity of a molecule and is a crucial parameter in understanding intermolecular interactions. The values for several halogenated benzonitriles are presented below.
| Compound | Dipole Moment (Debye) |
| Benzonitrile | 4.14 - 4.52[3][4][5] |
| 4-Chlorobenzonitrile | 2.93 |
| 4-Bromobenzonitrile | 2.89 |
| 4-Iodobenzonitrile | 2.75 |
| 2-Chlorobenzonitrile | 4.07 |
| 3-Chlorobenzonitrile | 3.54 |
Note: Dipole moment values can vary depending on the experimental method and solvent.
Table 2: Hammett Substituent Constants (σ)
The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constants, σm (meta) and σp (para), reflect the inductive and resonance effects of the substituent.
| Substituent | σm | σp |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -I | +0.35 | +0.18 |
| -CN | +0.62 | +0.83 |
Data sourced from various compilations of Hammett constants.[6][7][8][9][10]
Table 3: 13C NMR Chemical Shifts (δ) for Halogenated Benzonitriles
13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the nature and position of the halogen substituent.
| Compound | C1 (ipso-CN) | C2 | C3 | C4 |
| Benzonitrile | 112.4 | 132.5 | 129.3 | 132.0 |
| 4-Chlorobenzonitrile | 111.9 | 133.5 | 129.8 | 139.7 |
| 4-Bromobenzonitrile | 112.1 | 133.8 | 132.9 | 128.3 |
| 4-Iodobenzonitrile | 112.4 | 134.1 | 138.5 | 102.1 |
| 2-Chlorobenzonitrile | 111.3 | 134.6 | 130.4 | 133.8 |
| 3-Chlorobenzonitrile | 113.8 | 132.2 | 135.1 | 130.3 |
Note: Chemical shifts are reported in ppm relative to a standard reference and can vary with solvent and experimental conditions. The numbering of the carbon atoms follows standard IUPAC nomenclature.[11][12][13][14][15][16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the electronic properties of halogenated benzonitriles.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the nitrile (-C≡N) stretch, in solid halogenated benzonitriles.
Methodology: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption band for the nitrile group stretch, which typically appears in the region of 2220-2260 cm-1.
-
Analyze other regions of the spectrum to identify C-H and C-halogen stretching and bending vibrations.
-
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of halogenated benzonitriles and to study their electron transfer properties.
Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[3][12][19][20]
-
The electrodes are immersed in a solution containing the halogenated benzonitrile of interest.
-
-
Solution Preparation:
-
Dissolve the halogenated benzonitrile (typically at a concentration of 1-5 mM) in a suitable organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[21][22][23]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to prevent interference from oxygen reduction.[21]
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.[20]
-
Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential where reduction or oxidation of the analyte occurs, and then reversing the scan back to the initial potential. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electron transfer process.[12][19]
-
-
Data Analysis:
-
Plot the measured current as a function of the applied potential to obtain a cyclic voltammogram.
-
Determine the peak potentials for the oxidation and reduction processes to estimate the formal redox potential of the compound.
-
Computational Chemistry
Objective: To theoretically calculate electronic properties such as dipole moments, molecular orbital energies, and electrostatic potential maps using Density Functional Theory (DFT).
Methodology: DFT Calculations with Gaussian
-
Molecular Structure Input:
-
Build the 3D structure of the halogenated benzonitrile molecule using a molecular modeling program such as GaussView.
-
-
Calculation Setup:
-
Choose a suitable DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.[24][25]
-
Specify the type of calculation to be performed, such as geometry optimization followed by a frequency calculation to ensure the structure is at a true energy minimum.
-
To calculate properties in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.[26]
-
-
Job Submission and Execution:
-
Submit the calculation to the Gaussian software package.[25]
-
-
Data Analysis:
-
Analyze the output file to extract the calculated electronic properties, including the dipole moment, HOMO and LUMO energies, and the electrostatic potential map. These properties provide insights into the molecule's reactivity and intermolecular interaction capabilities.
-
Application in Drug Development: Aromatase Inhibition
Halogenated benzonitriles are integral components of several important drugs. A prominent example is their use as aromatase inhibitors for the treatment of estrogen receptor-positive breast cancer.[27][28] Aromatase is a key enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[27][29] Inhibiting this enzyme reduces estrogen levels, thereby slowing the growth of hormone-dependent cancer cells.[11][29]
Letrozole and Anastrozole are non-steroidal aromatase inhibitors that contain a benzonitrile moiety. Their mechanism of action involves the competitive inhibition of the aromatase enzyme.[6][29] The subsequent reduction in estrogen levels triggers a signaling cascade that leads to cell cycle arrest and apoptosis in cancer cells. This pathway involves the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cell cycle promoters such as cyclin D1 and c-myc.[30][31]
Conclusion
The electronic properties of halogenated benzonitriles are fundamental to their diverse applications, particularly in the realm of drug discovery and development. The interplay between the electron-withdrawing nitrile group and the inductive and resonance effects of the halogen substituents provides a versatile scaffold for fine-tuning molecular properties. A thorough understanding of these electronic characteristics, facilitated by the experimental and computational methods outlined in this guide, is essential for the design of next-generation therapeutic agents and advanced materials. The successful application of halogenated benzonitriles as aromatase inhibitors serves as a compelling example of how modulating electronic properties can lead to potent and selective biological activity.
References
- 1. adooq.com [adooq.com]
- 2. ClinPGx [clinpgx.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. web.viu.ca [web.viu.ca]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. Hammett Sigma Constants* [wiredchemist.com]
- 11. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. ntweb.deltastate.edu [ntweb.deltastate.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. youtube.com [youtube.com]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. ossila.com [ossila.com]
- 21. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery [jove.com]
- 23. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. gaussian.com [gaussian.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
- 29. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 30. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
4-Bromo-3-chlorobenzonitrile discovery and synthesis history
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chlorobenzonitrile
Introduction
This compound is a versatile halogenated aromatic nitrile that serves as a critical synthetic intermediate in medicinal chemistry and materials science.[1] Its utility as a multifunctional building block stems from the differential reactivity of its two halogen substituents (bromine and chlorine) and the nitrile group, particularly in metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for systematic structural modifications essential for Structure-Activity Relationship (SAR) studies in drug discovery.[1]
The history of this compound is not marked by a singular moment of discovery but is rather defined by the development and refinement of synthetic routes for producing substituted benzonitriles. Its emergence is intrinsically linked to the advancement of fundamental organic reactions applicable to the synthesis of polysubstituted aromatic compounds. This guide provides a detailed overview of the primary synthetic methodologies, experimental protocols, and comparative data for its preparation.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages regarding starting materials, scalability, and reaction conditions. The key is the effective and regioselective formation of carbon-halogen and carbon-nitrile bonds.[1]
Electrophilic Bromination of 3-Chlorobenzonitrile
A common and well-documented method involves the direct electrophilic aromatic substitution on 3-chlorobenzonitrile.[1][2] In this reaction, the existing substituents on the benzene ring direct the position of the incoming bromine atom. The nitrile group (-CN) is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. The interplay of these directing effects strongly favors the introduction of bromine at the position para to the chlorine and meta to the nitrile group, yielding the desired this compound.[1]
This reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a potent electrophile (Br⁺).[1] An alternative approach utilizes potassium bromate (KBrO₃) in concentrated sulfuric acid (H₂SO₄).[1]
Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for transforming an aromatic amino group into various functionalities, including halogens and nitriles, via a diazonium salt intermediate.[1][3][4] Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone of aromatic chemistry.[3] For the synthesis of this compound, this pathway typically starts with an appropriate aniline derivative, such as 3-amino-4-chlorobenzonitrile or 4-amino-2-chlorobenzonitrile's isomer equivalent.[1] The synthesis involves two primary steps:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (commonly sodium nitrite, NaNO₂) in a cold, acidic medium (e.g., HCl, HBr) to form a diazonium salt.[1][5]
-
Displacement: The diazonium salt is subsequently treated with a copper(I) halide (e.g., Copper(I) Bromide, CuBr) to replace the diazonium group with a bromine atom.[1][5]
Ammoxidation of 4-Bromo-3-chlorotoluene
Ammoxidation represents a direct, high-yield method particularly suited for the industrial-scale production of halogenated benzonitriles from their corresponding toluene precursors.[1][6] This vapor-phase process involves the catalytic reaction of the substituted toluene with ammonia (NH₃) and an oxidizing agent, typically oxygen from the air.[1] For the synthesis of this compound, the starting material is 4-bromo-3-chlorotoluene. The reaction is generally performed in a fluidized-bed reactor using specialized catalysts, with vanadium-chromium-based systems supported on silica being highly effective.[1]
Quantitative Data Summary
The following table summarizes quantitative data for the different synthetic routes to this compound and related compounds, allowing for easy comparison.
| Synthesis Method | Starting Material | Key Reagents / Catalyst | Temperature | Yield | Notes |
| Electrophilic Bromination | 3-Chlorobenzonitrile | KBrO₃, 70% H₂SO₄ | Room Temperature (20–25°C) | 70% | Protocol adapted from synthesis of 3-bromo-4-chlorobenzonitrile.[1][7] |
| Sandmeyer Reaction | 4-Amino-2-chlorobenzonitrile* | 1. NaNO₂, conc. HCl 2. CuBr, conc. HCl | 0–5°C (Diazotization) 0–20°C (Displacement) | 72-75% | Protocol for a structural isomer; demonstrates typical yield for this reaction type.[5] |
| Ammoxidation | 4-Bromo-3-chlorotoluene | NH₃, O₂, V-Cr-B-P-K/SiO₂ catalyst | 380–440°C | 87.6% | Patented method for large-scale production.[1] |
*Data for the synthesis of the isomer 4-Bromo-2-chlorobenzonitrile is presented to illustrate typical reaction conditions and yields for the Sandmeyer approach.
Experimental Protocols
Protocol 1: Electrophilic Bromination using KBrO₃/H₂SO₄
(Based on a similar protocol for a related isomer[1][7])
-
Preparation: In a suitable reaction vessel, dissolve 3-chlorobenzonitrile (1 equivalent) in 70% sulfuric acid.
-
Reagent Addition: While stirring the solution, slowly add potassium bromate (KBrO₃) (approx. 1.6 equivalents) in small portions. Maintain the temperature at room temperature (20-25°C).
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup and Purification: Pour the reaction mixture over crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried. The crude product can be further purified by recrystallization.
Protocol 2: Sandmeyer Reaction
(Generalized from a standard procedure for aryl bromides[5])
-
Diazotization:
-
Dissolve 3-amino-4-chlorobenzonitrile (1 equivalent) in concentrated hydrochloric acid.
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (approx. 1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Displacement (Sandmeyer):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (approx. 1.4 equivalents) in concentrated hydrochloric acid.
-
Pour the cold diazonium salt solution from the previous step into the CuBr solution.
-
Allow the reaction mixture to stir. A vigorous evolution of nitrogen gas will be observed.
-
Stir for 2 hours, allowing the temperature to gradually rise to 20°C.
-
-
Workup and Purification:
-
Pour the reaction mixture into a large volume of ice water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to afford pure this compound.
-
Visualized Synthesis Pathway
The following diagram illustrates the logical workflow of the Sandmeyer reaction, a key method for synthesizing this compound.
Caption: Synthetic pathway via the Sandmeyer reaction.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Buy this compound | 57418-97-0 [smolecule.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Initial Reactivity Screening of 4-Bromo-3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial reactivity screening for 4-Bromo-3-chlorobenzonitrile (C₇H₃BrClN), a pivotal building block in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature—a selectively reactive bromine atom, a less reactive chlorine atom, and a versatile nitrile group—allows for precise and sequential molecular modifications.[1][3] This document outlines key chemical transformations, detailed experimental protocols, and mechanistic pathways to facilitate its effective use in complex molecular synthesis.
Core Reactivity Profile
This compound's synthetic utility is anchored in the differential reactivity of its functional groups.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of common palladium-catalyzed reactions.[1][3] This allows for selective functionalization at the C-4 position (bromine) while leaving the C-3 position (chlorine) available for subsequent transformations.[1] Key reactions include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][4]
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitrile group renders the aromatic ring electron-deficient, facilitating SNAr reactions.[1] Nucleophilic attack occurs selectively at the C-4 position, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrile group's nitrogen atom for greater stabilization.[1][5]
-
Nitrile Group Transformations: The cyano group is a versatile handle that can be readily converted into other critical functional groups. It can be reduced to a primary amine ((4-bromo-3-chlorophenyl)methanamine) or hydrolyzed to a carboxylic acid.[1][2]
Summary of Reactivity Screening
The following table summarizes the primary transformations for an initial reactivity screen of this compound.
| Reaction Type | Transformation Example | Typical Reagents & Conditions |
| Suzuki-Miyaura Coupling | 3-Chloro-4-(phenyl)benzonitrile | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) |
| Buchwald-Hartwig Amination | 4-Amino-3-chlorobenzonitrile | Amine source (e.g., Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) |
| Nucleophilic Aromatic Substitution | 3-Chloro-4-methoxybenzonitrile | Sodium methoxide (NaOMe), Solvent (e.g., DMF or DMSO), Heat |
| Nitrile Reduction | (4-Bromo-3-chlorophenyl)methanamine | Lithium aluminum hydride (LiAlH₄) in THF; or H₂, Raney Nickel catalyst |
| Nitrile Hydrolysis | 4-Bromo-3-chlorobenzoic acid | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), Water, Heat |
Mandatory Visualizations
Caption: High-level workflow for the initial reactivity screening of this compound.
// Invisible nodes for positioning labels invis1 [shape=point, width=0, height=0, label=""]; invis2 [shape=point, width=0, height=0, label=""];
pd0 -> pd2_complex [label="Ar-Br"]; pd2_complex -> invis1 [label="Ar'-B(OH)₂\n(Base)"]; invis1 -> transmetal_complex; transmetal_complex -> invis2; invis2 -> pd0 [label=""]; invis2 -> product [dir=none];
// Positioning labels oxidative_addition -> pd0 [dir=none, minlen=2]; transmetalation -> pd2_complex [dir=none, minlen=2]; reductive_elimination -> transmetal_complex [dir=none, minlen=2]; }
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocols
The following protocols are generalized starting points for the reactivity screening of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yield.
Protocol 1: Suzuki-Miyaura Coupling
This procedure outlines the palladium-catalyzed coupling of this compound with an arylboronic acid, selectively functionalizing the C-Br bond.[1][6][7][8][9]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvents (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-chlorobenzonitrile product.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at the C-4 position using an ammonia equivalent or a primary/secondary amine.[10][11][12]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine or ammonia equivalent (e.g., benzophenone imine, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄, 2-4 mol%)[13]
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.2 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
If using an imine, hydrolyze the intermediate with an acid to reveal the primary amine.
-
Purify the final product by silica gel chromatography.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This procedure details the displacement of the bromide at C-4 with a strong nucleophile, such as an alkoxide.[1][5]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Sodium methoxide (NaOMe) or Sodium tert-butoxide, 1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction vessel and inert atmosphere
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flask under nitrogen.
-
Add the nucleophile portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophile's strength.
-
Monitor the reaction for the consumption of starting material (typically 2-8 hours).
-
Cool the reaction to room temperature and carefully quench by adding water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via column chromatography to isolate the 4-substituted-3-chlorobenzonitrile.
-
Protocol 4: Reduction of the Nitrile Group
This protocol covers the conversion of the nitrile moiety to a primary amine using a strong reducing agent.[1][2]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous workup solutions (e.g., water, 15% NaOH solution, based on Fieser workup)
-
-
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a flask equipped with a reflux condenser and dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude (4-bromo-3-chlorophenyl)methanamine can be purified by distillation or crystallization if necessary.
-
Protocol 5: Hydrolysis of the Nitrile Group
This protocol describes the hydrolysis of the nitrile to a carboxylic acid under basic conditions.[2]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 5-10 eq)
-
Solvent (e.g., Water, Ethanol/Water mixture)
-
Strong acid for workup (e.g., concentrated HCl)
-
-
Procedure:
-
Prepare a solution of this compound in an ethanol/water mixture.
-
Add a concentrated aqueous solution of NaOH.
-
Heat the mixture to reflux and maintain it for 12-24 hours, or until TLC indicates the disappearance of the starting material. Ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl.
-
The 4-bromo-3-chlorobenzoic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. Recrystallization may be performed for further purification.
-
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Buy this compound | 57418-97-0 [smolecule.com]
- 3. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 4. 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-3-chlorobenzonitrile from 3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-bromo-3-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is achieved through the electrophilic aromatic bromination of 3-chlorobenzonitrile. Two primary methods are presented: direct bromination using molecular bromine with an iron(III) bromide catalyst, and a solution-phase method employing potassium bromate in concentrated sulfuric acid. This guide includes comprehensive experimental procedures, data summaries, and visual representations of the workflow to ensure reproducibility and aid in laboratory practice.
Introduction
This compound is a versatile chemical intermediate widely utilized in organic synthesis.[1][2] Its utility is prominent in the synthesis of pharmaceutical compounds and pesticides.[1] The molecule's structure, featuring bromo, chloro, and nitrile functionalities, allows for diverse chemical transformations, including nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions.[1][2] This document details the synthesis of this compound starting from 3-chlorobenzonitrile via electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and nitrile (meta-directing) groups on the benzonitrile ring favor the introduction of the bromine atom at the C-4 position, para to the chlorine atom and meta to the nitrile group.[2]
Reaction Pathway
The synthesis of this compound from 3-chlorobenzonitrile is an electrophilic aromatic substitution reaction. The incoming electrophile (Br+) is directed to the position that is activated by the chloro group and not strongly deactivated by the nitrile group.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two effective methods for the bromination of 3-chlorobenzonitrile are detailed below.
Method 1: Direct Bromination with Br₂ and FeBr₃
This classic method involves the use of molecular bromine and a Lewis acid catalyst, iron(III) bromide, to generate the bromine electrophile.[1][2]
Materials:
-
3-chlorobenzonitrile
-
Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorobenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride.[2]
-
Catalyst Addition: Add iron(III) bromide (0.05-0.1 equivalents) to the solution.
-
Bromine Addition: Slowly add molecular bromine (1.0-1.2 equivalents) to the stirred solution at room temperature. The addition should be done carefully, and the reaction mixture may be cooled in an ice bath to control the initial exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 40-60°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield pure this compound.
-
Method 2: Bromination using KBrO₃ and H₂SO₄
This method provides an alternative to using hazardous molecular bromine by generating it in situ from potassium bromate and sulfuric acid.[1][2]
Materials:
-
3-chlorobenzonitrile
-
Potassium bromate (KBrO₃)
-
Ice-water
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask for filtration
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a beaker, carefully add 3-chlorobenzonitrile (1 equivalent) to 70% sulfuric acid.[1][3] Stir the mixture until the starting material is completely dissolved.
-
Brominating Agent Addition: Cool the mixture in an ice bath. Slowly and in portions, add potassium bromate (1.1-1.5 equivalents) to the stirred solution, maintaining the temperature between 20-25°C.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for approximately 7 hours.[1] Monitor the reaction by TLC.
-
Workup:
-
Carefully pour the reaction mixture over ice-water.
-
A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
-
Data Summary
The following tables summarize the reaction conditions and expected outcomes for the two described methods.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Direct Bromination | Method 2: KBrO₃/H₂SO₄ |
| Starting Material | 3-Chlorobenzonitrile | 3-Chlorobenzonitrile |
| Brominating Agent | Bromine (Br₂) | Potassium bromate (KBrO₃) |
| Catalyst/Medium | Iron(III) bromide (FeBr₃) | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | Dichloromethane or Carbon Tetrachloride | 70% Sulfuric Acid |
| Temperature | 40–60°C[2] | 20–25°C[2] |
| Reaction Time | 4–8 hours[1] | ~7 hours[1] |
Table 2: Yield and Purity of this compound
| Method | Typical Yield | Purity (by GC) |
| Method 1: Direct Bromination | 68–72%[1][2] | >98% after purification |
| Method 2: KBrO₃/H₂SO₄ | ~70%[1][3] | 98%[1][3] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Both molecular bromine and concentrated sulfuric acid are highly corrosive and toxic. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bromine is volatile and can cause severe respiratory and skin burns.
-
The reaction may be exothermic; therefore, controlled addition of reagents is crucial.
-
Always add acid to water, not the other way around, when preparing aqueous solutions.
Conclusion
The synthesis of this compound from 3-chlorobenzonitrile can be reliably achieved through electrophilic bromination. Both the direct bromination with Br₂/FeBr₃ and the in situ generation of bromine using KBrO₃/H₂SO₄ provide good yields and high purity of the desired product. The choice of method may depend on the availability of reagents and safety considerations regarding the handling of molecular bromine. These detailed protocols should serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective functionalization of 4-bromo-3-chlorobenzonitrile via palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key synthetic advantage of this substrate.[1] The C-Br bond is significantly more reactive in the oxidative addition step of common palladium-catalyzed coupling reactions, allowing for selective substitution at the 4-position while leaving the C-Cl bond intact for potential subsequent transformations.[1] This versatile building block is a valuable intermediate in the synthesis of complex molecules for medicinal chemistry and materials science.[1]
Key Application: Selective C-C and C-N Bond Formation
Four major classes of palladium-catalyzed cross-coupling reactions are highlighted for the selective functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds by coupling with boronic acids or their derivatives.[1]
-
Heck Coupling: For the formation of substituted alkenes by coupling with an alkene.[1]
-
Sonogashira Coupling: For the synthesis of internal alkynes by coupling with a terminal alkyne.[1]
-
Buchwald-Hartwig Amination: For the formation of arylamines by coupling with primary or secondary amines.[1]
Data Presentation: Comparative Reaction Conditions and Yields
The following tables summarize representative quantitative data for each class of reaction, providing a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Conditions)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 12 | ~85-95 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 6 | ~80-90 |
Note: Yields are estimated based on typical Suzuki reactions with similar aryl bromides.
Table 2: Heck Coupling of this compound with Various Alkenes
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 78[1] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Et₃N (1.5) | DMF | 100 | ~75-85 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene (Representative Conditions)
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP (2.0) | DMSO | rt | 2 | ~90-95 |
| 2 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N (2.0) | THF | rt-50 | 4-8 | ~85-95 |
Note: Yields are based on reactions with similar bromobenzonitriles.[2] TMP = 2,2,6,6-tetramethylpiperidine, DTBNpP = di-tert-butylneopentylphosphine.
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine (Representative Conditions)
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~80-90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12-24 | ~75-85 |
Note: Yields are estimated based on typical Buchwald-Hartwig aminations of aryl bromides.
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-chloro-4-phenylbenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Heck Coupling
Objective: To synthesize (E)-3-chloro-4-styrylbenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 3: Sonogashira Coupling (Copper-Free)
Objective: To synthesize 3-chloro-4-(phenylethynyl)benzonitrile.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (0.025 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.
-
Add anhydrous DMSO via syringe.
-
Add 2,2,6,6-tetramethylpiperidine via syringe.
-
Finally, add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
Objective: To synthesize 4-(morpholino)-3-chlorobenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Finally, add morpholine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.
4-Bromo-3-chlorobenzonitrile is a valuable synthetic intermediate, featuring two distinct halogen atoms that allow for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the C-4 position.[1][2] This application note provides detailed protocols and a summary of reaction conditions for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Selectivity
In the Suzuki-Miyaura coupling of this compound, the palladium catalyst preferentially undergoes oxidative addition with the more reactive C-Br bond over the C-Cl bond. This chemoselectivity allows for the synthesis of 4-aryl-3-chlorobenzonitrile derivatives, leaving the chlorine atom available for subsequent transformations if desired.[2]
Quantitative Data Summary
The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and a variety of arylboronic acids, showcasing the impact of electronic and steric factors on the reaction yield. While reaction conditions may vary slightly across different literature sources, this compilation provides a valuable comparative overview.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 | [3] |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [3] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 | [3] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88 | [3] |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 85 | [3] |
| 6 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80 | Adapted from[4] |
| 7 | Naphthalen-2-ylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 | [3] |
| 8 | Thiophen-3-ylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 86 | [3] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol can be adapted for other arylboronic acids, although optimization of reaction conditions may be necessary for optimal yields.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 216.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), cesium carbonate (2.0 mmol, 651.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 14.7 mg).
-
Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.
-
Stir the reaction mixture at 80 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-chloro-4-phenylbenzonitrile.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Functionalization of the C-Br Bond in 4-Bromo-3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chlorobenzonitrile is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features two different halogen atoms on the aromatic ring, offering the potential for selective functionalization. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective modification of the C4 position, leaving the C3 position available for subsequent transformations.[1] This document provides detailed protocols and application notes for the selective functionalization of the C-Br bond in this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Core Concept: Chemoselectivity
The selective functionalization of the C-Br bond in the presence of a C-Cl bond is achieved due to the lower bond dissociation energy of the C-Br bond, which facilitates its preferential oxidative addition to a low-valent palladium catalyst. This principle allows for a modular approach to the synthesis of complex, polysubstituted benzonitrile derivatives.
Caption: Chemoselective activation of the C-Br bond.
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction selectively forms a biaryl or vinyl-substituted product at the C4 position.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | [2] |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [2] |
| 4 | Phenylboronic acid | Pd-bpydc-La (1) | - | K₂CO₃ | H₂O | 70 | 24 | 97 | [3] |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Water, 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
II. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This method allows for the selective amination of this compound at the C4 position.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | 100 | 16 | 65-85 | |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-90 | General Protocol |
| 3 | Benzylamine | Pd-G3-Xantphos (5) | - | DBU | MeCN/Toluene | 140 | 1 | 80-95 | [4] |
| 4 | n-Hexylamine | Pd(OAc)₂ (1.5) | BINAP (2) | K₃PO₄ | Toluene | 100 | 24 | 75-90 | General Protocol |
Note: Yields are estimated based on reactions with similar aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
III. Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to aryl-substituted alkynes. This reaction can be performed selectively on the C-Br bond of this compound.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 | General Protocol |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | - | Et₃N | MeCN | 110 | 12 | 70-85 | [4] |
| 3 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 90-97 | [5] |
| 4 | Ethynylbenzene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | 8 | 80-92 | General Protocol |
Note: Yields are estimated based on reactions with similar aryl bromides. TMP = 2,2,6,6-Tetramethylpiperidine.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%) (for copper-catalyzed protocol)
-
Amine base (e.g., Triethylamine, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide (if applicable).
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as specified.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key components of the Sonogashira coupling.
Conclusion
The selective functionalization of the C-Br bond in this compound provides a powerful and versatile strategy for the synthesis of a wide range of substituted benzonitrile derivatives. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—researchers can efficiently introduce carbon-carbon or carbon-nitrogen bonds at the C4 position while preserving the C-Cl bond for potential further modifications. The protocols and data presented herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the streamlined synthesis of novel and complex molecular architectures.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Bromo-3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-3-chlorobenzonitrile. This compound is a valuable building block in organic synthesis, particularly for the introduction of functionalities at the 4-position of the 3-chlorobenzonitrile scaffold, which is a common motif in pharmaceutical and agrochemical compounds.
Introduction
This compound is an activated aromatic substrate primed for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitrile group (-CN) deactivates the aromatic ring, facilitating the attack of nucleophiles. The substitution occurs preferentially at the C-4 position (para to the nitrile group), leading to the displacement of the bromide ion. This regioselectivity is attributed to the superior ability of the para position to stabilize the intermediate Meisenheimer complex through resonance with the nitrile group, a stabilization that is not possible for an attack at the C-3 position (meta to the nitrile group)[1]. The bromine atom is a more facile leaving group than chlorine in this SNAr context.
Common nucleophiles for this transformation include amines, alkoxides, and thiolates, providing access to a diverse range of 3-chloro-4-substituted benzonitrile derivatives[1].
Reaction Mechanism: Addition-Elimination
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Applications in Synthesis
The primary application of SNAr reactions with this compound is the synthesis of substituted benzonitriles, which are versatile intermediates in the development of new chemical entities. The resulting products can be further modified, for example, by reduction of the nitrile group to an amine or hydrolysis to a carboxylic acid.
Experimental Protocols
The following are representative protocols for the nucleophilic aromatic substitution of this compound with an amine (ammonia) and an alkoxide (sodium methoxide). These protocols are based on established procedures for similar activated haloaromatic compounds and should be optimized for specific applications.
Protocol 1: Synthesis of 4-Amino-3-chlorobenzonitrile via Amination
This protocol details the reaction of this compound with ammonia.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a sealed pressure vessel
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in DMSO.
-
Add aqueous ammonia (10-20 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-chlorobenzonitrile as a solid.
Protocol 2: Synthesis of 3-Chloro-4-methoxybenzonitrile via Methoxylation
This protocol describes the reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle with a reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-Chloro-4-methoxybenzonitrile.
Data Presentation
The following table summarizes the expected products from the nucleophilic aromatic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Class | Product Name |
| Amine | Ammonia (NH₃) | Primary Aryl Amine | 4-Amino-3-chlorobenzonitrile[1] |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Aryl Ether | 3-Chloro-4-methoxybenzonitrile[1] |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide | 3-Chloro-4-(phenylthio)benzonitrile[1] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 4-substituted-3-chlorobenzonitrile derivative.
Caption: General experimental workflow for SNAr reactions of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Reactions under pressure should be conducted with appropriate safety shielding.
These protocols and application notes provide a foundation for the use of this compound in nucleophilic aromatic substitution reactions. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles and desired products to achieve the best results in their synthetic endeavors.
References
Reduction of 4-Bromo-3-chlorobenzonitrile to (4-Bromo-3-chlorophenyl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitrile group in 4-Bromo-3-chlorobenzonitrile to a primary amine, yielding (4-bromo-3-chlorophenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other biologically active molecules. The protocols provided herein are based on established chemical literature and offer guidance on performing this reduction using common laboratory reagents and techniques.
Introduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For a substrate such as this compound, achieving high chemoselectivity without disturbing the halogen substituents is crucial. This document outlines three common and effective methods for this conversion:
-
Catalytic Hydrogenation: A green and efficient method employing hydrogen gas and a metal catalyst.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and rapid reduction using a strong hydride reagent.
-
Borane-mediated Reduction: A chemoselective alternative that can be advantageous for sensitive substrates.
Each method presents its own set of advantages and challenges in terms of reaction conditions, safety, and scalability. The choice of method will depend on the available equipment, desired scale, and the specific requirements of the subsequent synthetic steps.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative parameters for the described reduction methods. These values are representative and may require optimization for specific laboratory conditions and scales.
| Parameter | Catalytic Hydrogenation | Lithium Aluminum Hydride (LiAlH₄) Reduction | Borane-mediated Reduction |
| Reducing Agent | Hydrogen Gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran Complex (BH₃·THF) |
| Catalyst/Reagent | Raney® Nickel or Palladium on Carbon (Pd/C) | - | - |
| Typical Solvent | Methanol, Ethanol, Isopropanol | Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF) |
| Temperature | 25-120 °C | 0 °C to reflux | 0-60 °C |
| Pressure | 1-50 bar (H₂) | Atmospheric | Atmospheric |
| Reaction Time | 4-24 hours | 2-12 hours | 3-18 hours |
| Typical Yield | 70-95% | 80-95% | 75-92% |
| Key Considerations | Requires specialized high-pressure equipment. Catalyst handling and recovery. | Highly reactive with water and protic solvents; requires anhydrous conditions. | Requires careful handling of borane reagents. |
Experimental Workflow
The general workflow for the reduction of this compound to (4-bromo-3-chlorophenyl)methanamine is depicted below.
Application Notes: 4-Bromo-3-chlorobenzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chlorobenzonitrile is a versatile, di-halogenated aromatic building block crucial for the synthesis of complex pharmaceutical intermediates. Its distinct electronic and steric properties, arising from the ortho-chloro and para-bromo substituents relative to the nitrile group, allow for selective and sequential functionalization. This differential reactivity is particularly advantageous in constructing the core structures of targeted therapeutics, most notably kinase inhibitors. The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, while the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions enables precise molecular tailoring. The C-Br bond is generally more reactive in common cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for selective substitution at the C-4 position.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This intermediate is a valuable precursor for the development of various kinase inhibitors, including those targeting Janus Kinase (JAK), Spleen Tyrosine Kinase (SYK), and Bruton's Tyrosine Kinase (BTK).
Key Synthetic Applications
The primary application of this compound in this context is its use as an electrophile in N-arylation reactions with pyrazole derivatives. The resulting pyrazole-substituted benzonitrile core is a common scaffold in a variety of kinase inhibitors.
Nucleophilic Aromatic Substitution for N-Arylation
The most direct application involves the nucleophilic aromatic substitution (SNAr) of the bromine atom of this compound with a pyrazole, such as 4-bromo-1H-pyrazole. This reaction is typically facilitated by a base in a polar aprotic solvent.
Reaction Scheme:
Caption: Synthesis of 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile from this compound and 4-bromo-1H-pyrazole.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the key intermediate, 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | 4-Bromo-1H-pyrazole | [2] |
| Product | 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile | |
| Molecular Formula | C10H5Br2ClN2 | |
| Molecular Weight | 360.43 g/mol | |
| Typical Yield | 75-85% | Adapted from similar reactions |
| Purity | >98% (by HPLC) | |
| Appearance | Off-white to pale yellow solid |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile
This protocol details the N-arylation of 4-bromo-1H-pyrazole with this compound.
Materials:
-
This compound (1.0 eq)
-
4-Bromo-1H-pyrazole (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), 4-bromo-1H-pyrazole (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of anhydrous DMF to dissolve the reactants.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile.
Further Functionalization of the Intermediate
The synthesized 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile serves as a versatile intermediate for further elaboration into potential kinase inhibitors through various cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atom on the pyrazole ring can be selectively coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl moieties.
Typical Suzuki-Miyaura Reaction Conditions:
| Parameter | Condition |
| Substrate | 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile |
| Coupling Partner | Arylboronic acid or ester (1.1-1.5 eq) |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, or similar Pd(0) or Pd(II) catalyst (1-5 mol%) |
| Base | K2CO3, Cs2CO3, or K3PO4 (2-3 eq) |
| Solvent | Dioxane/water, Toluene/water, or DMF |
| Temperature | 80-110 °C |
Buchwald-Hartwig Amination
The bromine on the pyrazole can also be substituted with various amines to introduce different side chains, which is a common strategy in the synthesis of kinase inhibitors.
Typical Buchwald-Hartwig Amination Conditions:
| Parameter | Condition |
| Substrate | 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile |
| Coupling Partner | Primary or secondary amine (1.1-1.5 eq) |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 (1-5 mol%) |
| Ligand | XPhos, RuPhos, or similar biaryl phosphine ligand (2-10 mol%) |
| Base | NaOtBu, K3PO4, or Cs2CO3 (1.5-3 eq) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
Visualization of Pathways and Workflows
Synthetic Workflow
Caption: Synthetic workflow for a kinase inhibitor precursor.
Logical Relationship of Reactivity
Caption: Reactivity difference enabling selective synthesis.
Janus Kinase (JAK) Signaling Pathway
Caption: The JAK-STAT signaling pathway and point of inhibition.[1][3][4][5][6]
References
Application of 4-Bromo-3-chlorobenzonitrile in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chlorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile and high-value synthetic intermediate in the development of novel agrochemicals.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.[1] This makes this compound an attractive starting material for the synthesis of a wide range of potential herbicides, fungicides, and insecticides.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application in the development of novel agrochemical candidates.
Synthesis of this compound
A common and well-documented method for the synthesis of this compound is the direct bromination of 3-chlorobenzonitrile.[1] In this electrophilic aromatic substitution reaction, the nitrile group acts as a meta-directing group, while the chlorine atom is ortho, para-directing. The combined directing effects favor the introduction of the bromine atom at the C-4 position, para to the chlorine atom.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chlorobenzonitrile
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron powder
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-chlorobenzonitrile (1.0 eq) in dichloromethane, add iron(III) bromide (0.1 eq) as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to neutralize excess bromine.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Representative Application in Agrochemical Synthesis: A Pyrazole-Based Fungicide Scaffold
The bromine atom at the C-4 position of this compound is more reactive than the chlorine atom at the C-3 position in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the selective introduction of various substituents at the C-4 position. The resulting biaryl structure can then be further modified. Pyrazole-containing compounds are a well-established class of fungicides.[4][5] The following protocol describes a representative synthesis of a hypothetical pyrazole-based fungicide scaffold.
Experimental Protocol: Synthesis of a Representative Pyrazole Fungicide Scaffold
Part 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
(4-formylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 4'-cyano-3'-chloro-[1,1'-biphenyl]-4-carbaldehyde.
Part 2: Pyrazole Ring Formation
Materials:
-
4'-cyano-3'-chloro-[1,1'-biphenyl]-4-carbaldehyde (from Part 1)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the biphenyl carbaldehyde from Part 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-containing compound.
Caption: Representative workflow for agrochemical synthesis.
Potential Mode of Action
The biological activity of a novel compound is determined by its final structure. For the representative pyrazole-based scaffold synthesized above, potential modes of action could include:
-
Respiration Inhibition: Many pyrazole carboxamide fungicides are known to inhibit mitochondrial respiration by targeting the succinate dehydrogenase enzyme (Complex II) in the electron transport chain.[6]
-
Sterol Biosynthesis Inhibition: Triazole fungicides, another important class of azoles, inhibit the C14-demethylase enzyme, which is crucial for sterol production in fungi.[7][8] Sterols are essential for the integrity of fungal cell membranes.[7][8]
Further biochemical and physiological assays would be required to elucidate the precise mode of action of any novel compound derived from this compound.
Data Presentation for Efficacy Evaluation
Quantitative data from biological assays should be summarized for clear comparison. The following table provides a template for presenting the efficacy of newly synthesized compounds.
| Compound ID | Target Organism | Assay Type | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| Control | e.g., Botrytis cinerea | Mycelial Growth | N/A | 0 | - |
| Compound 1 | e.g., Botrytis cinerea | Mycelial Growth | 10 | 85 | 2.5 |
| Compound 2 | e.g., Botrytis cinerea | Mycelial Growth | 10 | 92 | 1.8 |
| ... | ... | ... | ... | ... | ... |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactivity allows for the strategic construction of complex molecules with the potential for a range of biological activities. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the potential of this intermediate in the discovery and development of new crop protection agents.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Buy this compound | 57418-97-0 [smolecule.com]
- 3. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-3-chlorobenzonitrile as a Versatile Building Block for Protein Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality in drug discovery, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The modular nature of PROTACs, consisting of a warhead for the POI, a linker, and an E3 ligase ligand, allows for systematic chemical exploration to optimize their potency and selectivity. The choice of the starting materials for the synthesis of the warhead is crucial in defining the final properties of the PROTAC.
This document provides detailed application notes and protocols for the proposed use of 4-Bromo-3-chlorobenzonitrile as a versatile building block in the synthesis of protein degraders. While direct literature precedence for this specific application is emerging, the unique chemical properties of this compound make it an ideal starting point for the synthesis of novel warheads for a variety of protein targets. Its differential halogen reactivity allows for selective and sequential chemical modifications, providing a robust platform for the generation of diverse PROTAC libraries.
Herein, we present a hypothetical application of this compound in the development of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various hematological cancers.
Caption: Simplified BTK Signaling Pathway.
Hypothetical PROTAC Design and Synthesis
Based on the known structure-activity relationships of BTK inhibitors, a hypothetical warhead can be designed and synthesized from this compound. The differential reactivity of the bromine and chlorine atoms is key to the synthetic strategy. The more reactive C-Br bond can be selectively functionalized via a Suzuki coupling, leaving the C-Cl bond intact. The nitrile group can then be modified or left as is, depending on the desired interactions with the target protein.
For this hypothetical example, we propose the synthesis of a BTK PROTAC, BTK-d1 , which utilizes a warhead derived from this compound, a polyethylene glycol (PEG) linker, and pomalidomide as the E3 ligase ligand for Cereblon (CRBN).
Experimental Workflow for the Synthesis of BTK-d1
The synthesis of BTK-d1 is a multi-step process involving the synthesis of the warhead, the pomalidomide-linker conjugate, and their final coupling.
Caption: Synthetic workflow for the hypothetical BTK PROTAC BTK-d1.
Illustrative Quantitative Data
The following tables summarize representative quantitative data for the hypothetical BTK degrader, BTK-d1. This data is for illustrative purposes and is based on published results for similar BTK-targeting PROTACs.
Table 1: In Vitro Activity of BTK Warhead
| Compound | Target | Assay | IC50 (nM) |
| BTK Warhead | BTK | Biochemical | 50 |
| BTK Warhead | Tec | Biochemical | >1000 |
| BTK Warhead | EGFR | Biochemical | >5000 |
Table 2: Degradation and Anti-proliferative Activity of BTK-d1 PROTAC
| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| TMD8 (BTK WT) | 15 | >95 | 30 |
| Ramos (BTK WT) | 25 | >90 | 50 |
| HBL-1 (BTK WT) | 20 | >95 | 45 |
Experimental Protocols
Protocol 1: Synthesis of Hypothetical BTK Warhead (Intermediate 1)
This protocol describes a two-step synthesis of a hypothetical BTK warhead from this compound.
Step 1a: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the Suzuki coupling product.
Step 1b: Nitrile Reduction to Amine
-
To a solution of the Suzuki coupling product (1.0 eq) in anhydrous THF, add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine (Intermediate 1), which can be used in the next step without further purification.
Protocol 2: Synthesis of Pomalidomide-Linker (Intermediate 2)
This protocol describes the synthesis of an amine-terminated PEG linker conjugated to pomalidomide.
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and a Boc-protected amino-PEG-bromide linker (1.5 eq).
-
Stir the reaction mixture at 65 °C for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the amine-terminated pomalidomide-linker (Intermediate 2) as a TFA salt.
Protocol 3: Final PROTAC (BTK-d1) Synthesis
This protocol describes the final coupling of the BTK warhead and the pomalidomide-linker.
-
To a solution of Intermediate 1 (as a carboxylic acid derivative, 1.0 eq) and Intermediate 2 (1.1 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final BTK-d1 PROTAC.
Protocol 4: Western Blot for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells following treatment with the PROTAC.
-
Cell Seeding and Treatment: Seed cells (e.g., TMD8) in 6-well plates and allow them to adhere overnight (if applicable). Treat cells with increasing concentrations of BTK-d1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 5: Cell Viability Assay
This protocol assesses the functional consequence of BTK degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of BTK-d1 and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Mechanism of Action of BTK-d1 PROTAC
The hypothetical BTK-d1 PROTAC functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.
Caption: Mechanism of action for the hypothetical BTK-d1 PROTAC.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel warheads for protein degraders. Its distinct reactivity at the halogenated positions allows for a modular and efficient approach to the construction of complex molecular architectures. The hypothetical application in the synthesis of a BTK-targeting PROTAC presented in these notes serves as a blueprint for the rational design and development of degraders against a wide range of protein targets. The provided protocols offer a comprehensive guide for researchers to explore the potential of this valuable building block in the expanding field of targeted protein degradation. Further investigation into the utility of this compound and its derivatives is warranted to fully realize its potential in the development of novel therapeutics.
Sonogashira coupling conditions for aryl bromides like 4-Bromo-3-chlorobenzonitrile
Application Note: Optimized Sonogashira Coupling Conditions for Aryl Bromides
Focus Substrate: 4-Bromo-3-chlorobenzonitrile
AN-2025-12-SC
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][4]
This application note provides detailed protocols and optimized conditions for the Sonogashira coupling of aryl bromides, which are often more challenging substrates than the corresponding iodides.[1] We focus on the representative substrate, this compound, which features an electron-withdrawing group and presents a site for regioselective coupling. The higher reactivity of the C-Br bond over the C-Cl bond allows for selective alkynylation at the 4-position.[5] Both classical copper-co-catalyzed and modern copper-free conditions are presented to provide researchers with versatile and robust methodologies.
Reaction Principle and Catalytic Cycle
The Sonogashira coupling typically involves a dual catalytic system comprising a palladium complex and a copper(I) salt. The reaction proceeds through two interconnected catalytic cycles.
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition to the aryl bromide.
-
Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The acetylide group is transferred from the copper to the palladium(II) complex.
-
Reductive Elimination : The final step involves the reductive elimination of the product from the palladium complex, regenerating the active Pd(0) catalyst.
Variations of this reaction exist that proceed without a copper co-catalyst, which can be advantageous in preventing the undesirable homocoupling of the alkyne (Glaser coupling).[6][7]
Figure 1: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Key Parameters for Aryl Bromide Coupling
The successful coupling of aryl bromides requires careful selection of catalysts, ligands, base, and solvent. Electron-withdrawing groups on the aryl bromide, such as in this compound, generally promote the initial oxidative addition step.[8]
Data Presentation: Catalyst and Ligand Selection
The choice of palladium source and phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, bulky, electron-rich phosphine ligands often provide higher activity for less reactive aryl bromides.[3][8][9]
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages | Ref. |
| Pd(PPh₃)₂Cl₂ | (none added) | 1 - 5 | Readily available, air-stable. | [5] |
| Pd(OAc)₂ | Xantphos | 1 - 3 | Effective for a broad substrate scope. | [10] |
| (AllylPdCl)₂ | P(t-Bu)₃ | 1 - 2.5 | Enables room temperature, copper-free reactions. | [6] |
| Pd₂(dba)₃ | Various | 1 - 2 | Versatile Pd(0) source. | [3] |
| Pd-PEPPSI™-IPr | (NHC ligand) | 1 - 3 | High thermal stability, good for challenging substrates. | [3] |
| Table 1: Common Palladium Catalyst and Ligand Systems for Sonogashira Coupling of Aryl Bromides. |
Data Presentation: Screening of Reaction Conditions
The interplay of base and solvent significantly impacts reaction efficiency. A preliminary screening is often recommended for new substrates.
| Entry | Base | Solvent | Temperature (°C) | Typical Outcome |
| 1 | Triethylamine (TEA) | THF | 65 | Standard conditions, moderate to good yields. |
| 2 | Diisopropylamine (DIPA) | THF / DMF | 25 - 80 | Often higher yields than TEA. |
| 3 | Piperidine / Pyrrolidine | CH₃CN / NMP | 80 - 120 | Stronger bases, useful for difficult couplings.[3] |
| 4 | K₂CO₃ / Cs₂CO₃ | Dioxane / DMF | 80 - 100 | Inorganic bases, common in copper-free protocols. |
| Table 2: Representative Screening of Base and Solvent Conditions. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents should be handled with care.
Figure 2: General experimental workflow for a Sonogashira coupling reaction.
Protocol 1: Classical Copper-Cocatalyzed Coupling
This protocol is a robust starting point for the coupling of this compound with a terminal alkyne (e.g., Phenylacetylene).
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) Iodide [CuI] (0.05 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF (approx. 5 mL per mmol of aryl bromide) via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant side reaction.[6][7]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 eq) or a corresponding air-stable salt.
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed DMF (approx. 4 mL per mmol of aryl bromide) via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS (typically 6-24 hours).
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for this compound
The following table provides representative, expected yields for the coupling of this compound with various alkynes using the protocols described above.
| Alkyne | Protocol | Product | Expected Yield (%) |
| Phenylacetylene | 1 (Cu-catalyzed) | 3-Chloro-4-(phenylethynyl)benzonitrile | 85 - 95% |
| 1-Octyne | 1 (Cu-catalyzed) | 3-Chloro-4-(oct-1-yn-1-yl)benzonitrile | 80 - 90% |
| Trimethylsilylacetylene | 2 (Cu-free) | 3-Chloro-4-((trimethylsilyl)ethynyl)benzonitrile | 75 - 88% |
| 3-Ethynylpyridine | 2 (Cu-free) | 3-Chloro-4-(pyridin-3-ylethynyl)benzonitrile | 70 - 85% |
| Table 3: Expected yields for Sonogashira coupling with this compound. Note: Yields are for isolated, purified products and may vary. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-3-chlorobenzonitrile. A key consideration for this substrate is the chemoselective amination at the more reactive C-Br bond over the C-Cl bond. The typical reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for selective functionalization of the C-Br bond under appropriate conditions.[2] The electron-withdrawing nitrile group on the aromatic ring can also influence the reaction rate and outcome.
Reaction Principle and Chemoselectivity
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three main steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
For this compound, the oxidative addition step is expected to occur preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction temperature, high chemoselectivity for the mono-amination product, 4-amino-3-chlorobenzonitrile derivatives, can be achieved.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of various aryl bromides, including those with electronic and steric properties similar to this compound. This data, compiled from analogous reactions in the literature, provides a strong starting point for reaction optimization.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 83 |
| 2 | 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (1) | XantPhos (2) | DBU (2) | DMF | 100 | 18 | 83 |
| 3 | 2-Bromo-5-chloropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 90 | 16 | 95 |
| 4 | 5-Bromo-2-chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 90 | 16 | 88 |
| 5 | 4-Bromo-3-methoxyphenylacetonitrile | Ammonia equivalent | Pd₂(dba)₃ (1-2) | XPhos | NaOtBu (1.5) | Toluene | 100 | 24 | High |
| 6 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for the selective amination of dihaloarenes and electron-deficient aryl bromides.
Protocol 1: General Procedure for Amination with Primary or Secondary Amines
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary aliphatic amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (e.g., RuPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., potassium phosphate, cesium carbonate)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-chlorobenzonitrile derivative.
Protocol 2: Amination using an Ammonia Equivalent for the Synthesis of 4-Amino-3-chlorobenzonitrile
Materials:
-
This compound
-
Benzophenone imine (as an ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Hydrochloric acid (for deprotection)
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
Part A: Buchwald-Hartwig Coupling
-
Follow the general procedure outlined in Protocol 1, using benzophenone imine (1.2 mmol, 1.2 equiv.) as the amine coupling partner.
-
After the reaction is complete and the workup is performed (steps 1-10 of Protocol 1), the intermediate N-(3-chloro-4-cyanophenyl)diphenylmethanimine is obtained. This intermediate can be purified by column chromatography or used directly in the next step.
Part B: Hydrolysis of the Imine
-
Dissolve the crude or purified N-(3-chloro-4-cyanophenyl)diphenylmethanimine in a suitable solvent such as tetrahydrofuran (THF).
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting imine is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-amino-3-chlorobenzonitrile.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Hydrolysis of 4-Bromo-3-chlorobenzonitrile to 4-Bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chlorobenzoic acid is a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a carboxylic acid group and two different halogen substituents on the aromatic ring, provides multiple points for further chemical modification. One common synthetic route to this important intermediate is the hydrolysis of 4-Bromo-3-chlorobenzonitrile. This document provides detailed application notes and experimental protocols for this chemical transformation.
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry that can be achieved under either acidic or basic conditions. The choice of conditions can depend on the presence of other functional groups in the molecule and the desired reaction rate. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms facilitates the nucleophilic attack at the nitrile carbon, making the hydrolysis a feasible process.
Chemical Transformation Overview
The overall reaction involves the conversion of the nitrile functional group (-CN) of this compound into a carboxylic acid functional group (-COOH), yielding 4-Bromo-3-chlorobenzoic acid. This is typically achieved by heating the nitrile in the presence of a strong acid or base in an aqueous medium.
Reaction:
This compound → 4-Bromo-3-chlorobenzoic acid
Data Presentation
While specific quantitative data for the hydrolysis of this compound is not extensively reported in publicly available literature, the following table summarizes typical yields for analogous nitrile hydrolysis reactions to provide a comparative reference.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 4-Chlorobenzonitrile | Potassium bromate, 70% Sulfuric Acid | 3-Bromo-4-chlorobenzonitrile | 70 | 98 | Adapted from similar syntheses |
| General Benzonitriles | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Corresponding Benzoic Acid | 85-95 | >95 | General textbook values |
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below: acidic and basic hydrolysis.
Protocol 1: Acidic Hydrolysis of this compound
This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid to the flask. Use enough acid solution to fully submerge the starting material and allow for efficient stirring.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture over crushed ice in a beaker. c. A precipitate of crude 4-Bromo-3-chlorobenzoic acid should form. d. Collect the crude product by vacuum filtration using a Büchner funnel. e. Wash the solid with cold distilled water to remove any residual acid.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). b. Dissolve the crude solid in a minimal amount of hot solvent. c. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Protocol 2: Basic Hydrolysis of this compound
This protocol employs a strong base to facilitate the hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol (as a co-solvent)
-
Distilled Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (typically 10-20% w/v). A significant excess of the base (2-3 equivalents) is generally used.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often faster under basic conditions compared to acidic hydrolysis.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the alcohol co-solvent by rotary evaporation. c. Dilute the remaining aqueous solution with water. d. Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer. e. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Purification: a. Collect the precipitated 4-Bromo-3-chlorobenzoic acid by vacuum filtration. b. Wash the solid with cold water. c. The product can be further purified by recrystallization as described in the acidic hydrolysis protocol.
-
Characterization: Analyze the final product to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Simplified mechanisms for acid and base-catalyzed nitrile hydrolysis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-chlorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-3-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: Starting material is still present (verified by TLC or GC). | - Increase Reaction Time: Continue stirring the reaction mixture and monitor its progress at regular intervals. - Elevate Temperature: Gradually increase the reaction temperature in small increments, while monitoring for potential byproduct formation. - Check Reagent Quality: Ensure that all reagents, especially the brominating agent or the diazonium salt precursors, are fresh and have not degraded. |
| Product Decomposition: The desired product is forming but then degrading under the reaction or workup conditions. | - Lower Reaction Temperature: If the reaction is exothermic, consider running it at a lower temperature or using an ice bath for cooling. - Modify Workup Procedure: Minimize the time the product is in contact with acidic or basic aqueous solutions during extraction. Use milder workup conditions where possible. | |
| Ineffective Catalyst (for bromination): The Lewis acid catalyst (e.g., FeBr₃) may be inactive. | - Use Anhydrous Catalyst: Ensure the Lewis acid is anhydrous, as moisture can deactivate it. - Activate Catalyst: Consider adding the catalyst in portions or activating it according to literature procedures. | |
| Formation of Multiple Products (Impure Product) | Isomeric Byproducts: Formation of other bromo-chloro-benzonitrile isomers. | - Control Reaction Temperature: Temperature fluctuations can affect the regioselectivity of the bromination. Maintain a stable and optimized temperature. - Slow Reagent Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration and minimize side reactions. |
| Side Reactions in Sandmeyer Synthesis: The diazonium salt intermediate can undergo unwanted reactions, such as the formation of biaryl compounds.[1][2] | - Maintain Low Temperature: Keep the diazotization reaction temperature strictly between 0-5 °C to ensure the stability of the diazonium salt.[3] - Use Freshly Prepared Diazonium Salt: Use the diazonium salt immediately after its preparation in the subsequent Sandmeyer reaction. | |
| Difficulty in Product Purification | Co-eluting Impurities: Impurities have similar polarity to the desired product, making separation by column chromatography difficult. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation.[3] - Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Product Oiling Out: The product does not crystallize and forms an oil. | - Use a Different Solvent: Test various solvents or solvent mixtures for recrystallization. - Seed the Solution: Introduce a small crystal of the pure product to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and well-documented methods are the direct bromination of 3-chlorobenzonitrile and the Sandmeyer reaction starting from 3-amino-4-chlorobenzonitrile.[3] Direct bromination involves an electrophilic aromatic substitution using a brominating agent and a Lewis acid catalyst.[3] The Sandmeyer reaction is a versatile method that proceeds through a diazonium salt intermediate to introduce the bromine atom.[3] For large-scale industrial production, the ammoxidation of 4-bromo-3-chlorotoluene is also employed.[3]
Q2: I am performing a direct bromination of 3-chlorobenzonitrile and getting a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of isomers is a common challenge in electrophilic aromatic substitution. To favor the formation of the desired 4-bromo isomer, consider the following:
-
Temperature Control: Maintain a consistent and optimized reaction temperature, as selectivity can be temperature-dependent.
-
Slow Addition of Bromine: Adding the bromine slowly ensures a low concentration in the reaction mixture, which can improve selectivity.
-
Choice of Catalyst: The nature of the Lewis acid catalyst can influence the isomer distribution. While FeBr₃ is common, other catalysts can be explored.
Q3: My Sandmeyer reaction is giving a low yield. What are the critical parameters to control?
A3: The success of the Sandmeyer reaction heavily relies on the stability of the diazonium salt intermediate. Key parameters to control are:
-
Diazotization Temperature: This step must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the diazonium salt.[3]
-
Purity of Sodium Nitrite: Use high-purity sodium nitrite, as impurities can interfere with the reaction.
-
pH Control: The reaction is typically performed in a strongly acidic medium.
-
Immediate Use of Diazonium Salt: The prepared diazonium salt should be used without delay in the subsequent displacement reaction with copper(I) bromide.
Q4: What is the best method for purifying the final product?
A4: Column chromatography is a standard and effective method for purifying this compound from the crude reaction mixture.[3] A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Experimental Protocols
Sandmeyer Reaction for the Synthesis of this compound
This protocol is adapted from a similar synthesis of 4-Bromo-2-chlorobenzonitrile and can be optimized for the target compound.[4]
Step 1: Diazotization of 3-Amino-4-chlorobenzonitrile
-
In a flask, dissolve 3-amino-4-chlorobenzonitrile in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the stirred solution, ensuring the temperature remains between 0 and 5 °C.
-
Continue stirring at this temperature for a short period after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Reaction (Bromination)
-
In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrochloric acid.
-
Slowly add the freshly prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The temperature may be allowed to rise to room temperature or slightly above.[3]
-
Stir the reaction mixture for a specified time (e.g., 2 hours) to ensure the complete replacement of the diazonium group with bromine.[4]
Step 3: Workup and Purification
-
Pour the reaction mixture into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 ratio).[4]
Data Presentation
Table 1: Reaction Conditions for the Bromination of 3-Chlorobenzonitrile
| Parameter | Condition |
| Starting Material | 3-Chlorobenzonitrile |
| Brominating Agent | Bromine (Br₂) or Potassium Bromate (KBrO₃) in H₂SO₄[3] |
| Catalyst | Iron(III) Bromide (FeBr₃) for Br₂ bromination |
| Solvent | Typically a non-polar solvent like dichloromethane or carbon tetrachloride |
| Temperature | 20-25 °C (for KBrO₃/H₂SO₄ method)[3] |
| Reaction Time | Several hours, monitored by TLC or GC |
Table 2: Reaction Conditions for the Sandmeyer Synthesis
| Parameter | Condition |
| Starting Material | 3-Amino-4-chlorobenzonitrile |
| Diazotization Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)[3] |
| Diazotization Temperature | 0–5 °C[3] |
| Displacement Reagent | Copper(I) Bromide (CuBr)[3] |
| Displacement Temperature | 50–60 °C[3] |
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Bromination of 3-Chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the bromination of 3-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common side products in the bromination of 3-chlorobenzonitrile?
A1: The bromination of 3-chlorobenzonitrile is an electrophilic aromatic substitution reaction. The regioselectivity is influenced by the directing effects of the two substituents: the chlorine atom (-Cl) is an ortho-, para- director, and the nitrile group (-CN) is a meta- director.[1]
-
Primary Product: The interplay of these effects typically favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group, yielding 4-bromo-3-chlorobenzonitrile as the major product.[1][2]
-
Common Side Products:
-
Isomeric Impurities: Bromination can also occur at other positions, leading to the formation of regioisomers such as 2-bromo-3-chlorobenzonitrile and 6-bromo-3-chlorobenzonitrile . The formation of minor products from bromination at other available positions on the aromatic ring can occur.[3]
-
Poly-brominated Products: Under forcing conditions (e.g., excess brominating agent, high temperature), a second bromine atom can be added to the ring, resulting in dibromo-3-chlorobenzonitrile isomers.
-
Hydrolysis Products: If water is present, especially under strong acidic conditions, the nitrile group can be hydrolyzed to 3-chloro-bromobenzamide or 3-chloro-bromobenzoic acid.
-
Q2: How can I control the regioselectivity to maximize the yield of the desired 4-bromo isomer?
A2: Controlling regioselectivity is crucial for maximizing the yield of the desired isomer. Key factors include the choice of brominating agent and reaction conditions. Using a less reactive bromine source can enhance selectivity. For instance, N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine, which can help avoid side reactions that might occur with bulk Br₂.[3] Careful temperature control and the use of an appropriate Lewis acid catalyst, such as iron(III) bromide (FeBr₃), are also critical.[1][2]
Q3: What causes the formation of poly-brominated side products and how can I prevent it?
A3: Poly-bromination occurs when the mono-brominated product undergoes a second bromination. This is more likely with highly reactive brominating agents or when using a molar excess of the reagent. To prevent this, you should:
-
Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the 3-chlorobenzonitrile.
-
Maintain a controlled reaction temperature; higher temperatures can increase the rate of the second bromination.
-
Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing further reaction of the product.
Q4: My reaction mixture turned dark brown/black. What does this signify?
A4: A dark coloration often indicates the formation of bromine (Br₂) or other oxidative side reactions.[4] This can happen if the reaction is too vigorous or if impurities are present. While some color change is normal, a very dark mixture may suggest product degradation or the formation of complex impurities, which can complicate purification.
Q5: What are the most effective methods for purifying the final product and removing side products?
A5: The choice of purification method depends on the physical properties of the products and impurities.
-
Recrystallization: If the desired product is a solid and has different solubility characteristics from the isomeric impurities, recrystallization can be an effective technique for purification.[5]
-
Silica Gel Chromatography: Column chromatography is a highly effective method for separating closely related isomers.[6][7] A common eluent system is a mixture of petroleum ether and ethyl acetate.[6]
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can separate components based on their boiling points.[8]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Confirm reaction completion using TLC or GC analysis before workup. 2. Increase reaction time or slightly elevate the temperature if the starting material persists.[9] 3. Ensure the catalyst (e.g., FeBr₃) is active and anhydrous. |
| Poor Regioselectivity | 1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS) to improve selectivity.[3] 2. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable product. |
| Product Loss During Workup | 1. Ensure proper pH adjustment during aqueous washes to prevent the loss of any acidic or basic byproducts that might co-extract with the desired product. 2. Minimize the number of extraction and transfer steps. |
| Mechanical Loss | 1. Ensure all product is transferred during filtration or extraction. 2. Wash filter cakes or extraction apparatus with a small amount of fresh solvent. |
Problem 2: Significant Formation of Isomeric Side Products
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | 1. Lower the reaction temperature. Electrophilic aromatic substitutions are sensitive to temperature, which can affect the ortho/para/meta ratios. 2. Reduce the concentration of the Lewis acid catalyst. |
| Highly Reactive Brominating Agent | 1. Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS generates bromine in situ at a low concentration, which can lead to higher selectivity.[3] 2. Consider an alternative method, such as using potassium bromate in sulfuric acid, which offers a different set of reaction conditions.[1][10] |
| Incorrect Solvent Choice | 1. The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with solvents of different polarities (e.g., CCl₄, CH₂Cl₂, or nitrobenzene). |
Experimental Protocols
Protocol 1: Bromination using Br₂ and FeBr₃
This method is a common approach for the direct bromination of 3-chlorobenzonitrile.
-
Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-chlorobenzonitrile (1 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq.) to the solution.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent from the dropping funnel over 30-60 minutes. Maintain the reaction temperature between 0-5°C with an ice bath.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[2] Monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete, pour the mixture into a cold, aqueous solution of sodium bisulfite or sodium thiosulfate to quench the excess bromine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.[5][6]
Data Summary: Comparison of Bromination Conditions
| Parameter | Method 1: Br₂/FeBr₃ | Method 2: KBrO₃/H₂SO₄ | Method 3: NBS/Initiator |
| Brominating Agent | Molecular Bromine (Br₂) | Potassium Bromate (KBrO₃) | N-Bromosuccinimide (NBS) |
| Catalyst/Medium | Lewis Acid (e.g., FeBr₃) | Strong Acid (e.g., 70% H₂SO₄)[10] | Radical Initiator (e.g., AIBN) or light[3] |
| Typical Temperature | 80-120°C[2] | Room Temperature[10] | Varies with solvent (e.g., reflux in CCl₄) |
| Selectivity | Moderate to good | Can be highly selective | Generally high, minimizes Br₂ concentration[3] |
| Key Advantage | Readily available reagents | Milder temperature conditions | Avoids handling bulk Br₂, high selectivity[4] |
| Potential Issue | Can lead to poly-bromination | Requires strong acid handling | Can be slower, requires initiation |
Visualizations
Caption: Troubleshooting flowchart for bromination side reactions.
Caption: Main and side reaction pathways in the bromination of 3-chlorobenzonitrile.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Buy this compound | 57418-97-0 [smolecule.com]
- 3. 3-Bromo-2,4-dichlorobenzonitrile | Benchchem [benchchem.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude 4-Bromo-3-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromo-3-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities present.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials such as 3-chlorobenzonitrile, regioisomers like 4-chloro-3-bromobenzonitrile, and byproducts from the bromination reaction.[1] The synthesis method can significantly influence the impurity profile.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to assess the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white to off-white crystalline solid.[2] Its melting point is approximately 67-68°C.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too rapid. The presence of significant impurities is lowering the melting point of the mixture. | Select a solvent with a lower boiling point. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Attempt to purify by column chromatography first to remove the bulk of the impurities. |
| Poor recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the funnel and filter paper before hot filtration. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The solution is supersaturated. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The solvent system is not optimal. The column was not packed properly. The column was overloaded with the crude mixture. | Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf of the desired compound around 0.25-0.35). Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of crude product for the column size. |
| The compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking of the compound on the column. | The compound is not very soluble in the eluent. The crude sample was not properly dissolved before loading. | Add a small amount of a more polar solvent (in which the compound is soluble) to the eluent. Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading onto the column. |
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound and related compounds.
Table 1: Typical Yield and Purity Data for Purification of Halogenated Benzonitriles
| Purification Method | Starting Material | Typical Yield | Final Purity | Reference |
| Filtration and Drying | 4-Chlorobenzonitrile (bromination reaction) | 70% | 98% (by GC) | [3] |
| Column Chromatography | 4-amino-2-chlorobenzonitrile (diazotization and bromination) | 72-75% | >95% | [4] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of crude this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 95:5 to 80:20 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
preventing catalyst poisoning in coupling reactions with 4-Bromo-3-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-bromo-3-chlorobenzonitrile. The information is designed to help you overcome common challenges, particularly those related to catalyst poisoning and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from catalyst deactivation or suboptimal reaction conditions. Key factors include:
-
Catalyst Poisoning: Impurities in the starting material, reagents, or solvents can poison the palladium catalyst. Common culprits include sulfur compounds, residual cyanide from the synthesis of the nitrile, and oxygen.
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.
-
Inappropriate Ligand Choice: this compound is an electron-deficient aryl halide. It requires electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate oxidative addition and stabilize the catalytic complex.
-
Base and Solvent Issues: The choice and quality of the base are critical. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the substrate or catalyst. The solvent system must ensure the solubility of all components.[1][2][3]
Q2: I am observing significant homocoupling of my boronic acid reagent. How can this be minimized?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[3] To mitigate this:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Use of High-Purity Reagents: Use fresh, high-purity boronic acid or its corresponding pinacol ester, which can be more stable.
-
Optimize Catalyst and Ligand: Bulky ligands can sterically hinder the homocoupling pathway.
Q3: In my Heck or Sonogashira reaction, I am seeing dehalogenation of the starting material instead of the desired coupling product. What causes this?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by:
-
Impurities in the Base: Certain impurities in bases like triethylamine can act as hydride sources.
-
Solvent Choice: Some alcohols, when used as solvents or co-solvents at elevated temperatures, can also lead to dehalogenation.
-
Catalyst System: The choice of palladium source and ligand can influence the propensity for dehalogenation.
Q4: Can the nitrile group on this compound poison the palladium catalyst?
A4: Yes, the nitrile group can potentially interact with the palladium center, and excess cyanide ions (a potential impurity from the synthesis of the benzonitrile) are known to be potent poisons for palladium catalysts.[4] This can lead to the formation of inactive palladium-cyanide complexes. Using ligands that form highly stable complexes with palladium can help mitigate this.
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials for impurities (e.g., via GC-MS or NMR). | Purify this compound by recrystallization or column chromatography. Use high-purity, degassed solvents and reagents. |
| Inefficient Catalyst Activation | Use a Pd(0) source directly or ensure your Pd(II) pre-catalyst is being reduced. | Switch to a more active pre-catalyst like a palladacycle (e.g., XPhos Pd G3). |
| Suboptimal Ligand | The reaction is sluggish or stalls completely. | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. |
| Incorrect Base/Solvent | Poor solubility of reagents, or degradation of starting material. | Try a different base (e.g., Cs₂CO₃, K₃PO₄) and ensure it is finely powdered and anhydrous. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[5] |
Issue 2: Poor Selectivity in Heck and Sonogashira Reactions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction at C-Cl Bond | Formation of undesired products resulting from coupling at the chlorine position. | The C-Br bond is significantly more reactive than the C-Cl bond. Lowering the reaction temperature and using a catalyst system known for high selectivity can help. |
| Homocoupling of Alkyne (Sonogashira) | Significant formation of di-alkyne byproduct. | Ensure strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. Use high-purity copper(I) iodide if a co-catalyst is necessary. |
| Isomerization of Alkene (Heck) | Formation of a mixture of alkene regioisomers. | Screen different ligands; bidentate phosphine ligands can sometimes offer greater stability and selectivity. Adding a salt like LiCl can sometimes suppress this side reaction. |
Experimental Protocols
Protocol 1: Purification of this compound
Impurities in the starting aryl halide are a common source of catalyst poisoning. Purification by recrystallization is a straightforward method to improve purity.
Materials:
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Crude this compound
-
Ethanol or isopropanol
-
Standard glassware for recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess purity by melting point, TLC, or GC-MS.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, emphasizing conditions to minimize catalyst poisoning.
Materials:
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Purified this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the purified this compound and the arylboronic acid.
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Evacuate and backfill the flask with inert gas three times.
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Add the degassed solvent via syringe.
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Heat the reaction mixture with vigorous stirring at 80-100 °C.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.[3]
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: General experimental workflow for cross-coupling reactions.
References
safe handling and storage procedures for 4-Bromo-3-chlorobenzonitrile
This guide provides comprehensive safety, handling, and storage procedures for 4-Bromo-3-chlorobenzonitrile (CAS No: 57418-97-0) to ensure the safety of researchers, scientists, and drug development professionals.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClN | [1] |
| Molecular Weight | 216.5 g/mol | [1] |
| Melting Point | 67 - 72 °C / 152.6 - 161.6 °F | [2] |
| Purity | ≥97% | [1] |
Frequently Asked Questions (FAQs)
Safe Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles or glasses with side-shields.[4][5]
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Hand Protection: Chemical-resistant gloves.[4]
-
Skin Protection: A lab coat or other suitable protective clothing.[3][4]
-
Respiratory Protection: An approved mask or respirator, especially when dealing with dust.[3] All handling should be conducted in a chemical fume hood.[4]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is crucial in case of exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists.[3][4]
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Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids with your fingers.[3][4] Seek medical attention if irritation continues.[3][4]
-
Inhalation: Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[3][4]
-
Ingestion: Wash out the mouth with plenty of water for at least 15 minutes and seek immediate medical attention.[3][4] Do not induce vomiting.[5]
Q4: How should I properly dispose of this compound waste?
A4: Waste disposal should be handled as special waste by a licensed disposal company.[3] Always consult with local waste disposal authorities to ensure compliance with national and regional regulations.[3][4]
Storage Procedures
Q1: What are the ideal storage conditions for this compound?
A1: This compound should be stored at room temperature in a cool, well-ventilated area.[1][5] The container must be kept tightly closed.[4][5]
Q2: Are there any materials that are incompatible with this compound?
A2: Yes, you should avoid storing this chemical with strong oxidizing agents.[4][5]
Q3: What are the signs of decomposition or instability?
A3: While stable under normal conditions, decomposition may occur upon exposure to heat, light, or incompatible materials.[5] Hazardous decomposition products can include toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, hydrogen chloride, and hydrogen bromide gas.[5]
Troubleshooting Guide
Q1: I observe an unexpected color change in the stored this compound. What should I do?
A1: A color change may indicate decomposition or contamination. Do not use the material. Review your storage conditions to ensure it is protected from light and stored in a tightly closed container.[5] Dispose of the material according to proper waste disposal protocols.
Q2: During an experiment, the compound is not reacting as expected. What could be the cause?
A2: This could be due to several factors. First, verify the purity of your this compound. Impurities can interfere with reactions. Second, ensure that your experimental setup and reagents are appropriate for the intended reaction. This compound is known to participate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[6][7]
Q3: A small amount of this compound has been spilled on the lab bench. How should I clean it up?
A3: For small spills, you should wear the appropriate PPE, including gloves, eye protection, and a lab coat.[3] Mix the spilled material with sand or a similar inert absorbent material, then sweep it up and place it in a tightly closed container for disposal.[3]
Visual Workflows
The following diagrams illustrate the logical steps for handling a chemical spill and for ensuring proper storage of this compound.
Caption: Workflow for handling a chemical spill.
Caption: Decision tree for proper chemical storage.
References
4-Bromo-3-chlorobenzonitrile decomposition pathways and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and decomposition of 4-Bromo-3-chlorobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Impure starting material | Verify the purity of this compound using appropriate analytical techniques such as HPLC or GC-MS. |
| Inconsistent storage conditions | Ensure the compound is stored in a cool, dark, and dry place, away from incompatible materials like strong oxidizing agents. |
| Variability in experimental conditions | Strictly control parameters such as temperature, pH, light exposure, and concentration across all experiments. |
| Contamination of solvents or reagents | Use high-purity solvents and reagents and check for potential contaminants that could catalyze degradation. |
Issue: Unexpected degradation of this compound during a reaction.
| Possible Cause | Troubleshooting Step |
| Presence of nucleophiles (e.g., water, amines) | Ensure anhydrous conditions if the reaction is sensitive to hydrolysis. The nitrile group is susceptible to hydrolysis to form an amide and subsequently a carboxylic acid. |
| High reaction temperature | The stability of the compound at elevated temperatures is not well-documented. Consider running the reaction at a lower temperature or performing a thermal stability analysis (e.g., TGA/DSC) to determine its decomposition temperature. |
| Exposure to light | Some aromatic halogenated compounds are light-sensitive. Protect the reaction mixture from light, especially UV radiation. |
| Incompatible reagents | The compound may react with strong oxidizing agents or strong bases.[1] Review the compatibility of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known decomposition pathways for this compound?
A1: The primary documented decomposition pathway is hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile (-CN) group can hydrolyze to form a primary amide (4-Bromo-3-chlorobenzamide) and subsequently a carboxylic acid (4-Bromo-3-chlorobenzoic acid).[1] Additionally, under high-temperature combustion, hazardous products such as carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide can be formed.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept away from heat, flames, sparks, and strong oxidizing agents.
Q3: How can I assess the thermal stability of this compound?
A3: Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will determine the onset temperature of decomposition, while DSC can identify thermal events such as melting and decomposition. A general protocol for TGA is provided in the "Experimental Protocols" section.
Q4: Is this compound sensitive to light?
Q5: What analytical methods are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for separating and quantifying this compound and its potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a pH modifier like phosphoric or formic acid can be a good starting point for method development. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table provides an illustrative summary of stability data that should be determined experimentally.
| Parameter | Condition | Illustrative Value | Analytical Technique |
| Thermal Decomposition | Inert Atmosphere (e.g., Nitrogen) | Report Onset Temperature (°C) | Thermogravimetric Analysis (TGA) |
| Hydrolytic Stability | Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Neutral (pH 7) | Report % Degradation over time | HPLC |
| Photostability | ICH Q1B Option 1 or 2 Light Source | Report % Degradation and appearance change | HPLC, Visual Inspection |
| Oxidative Stability | e.g., 3% Hydrogen Peroxide | Report % Degradation over time | HPLC |
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolysis Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Add a known volume of the stock solution to purified water.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: General Procedure for Thermal Stability Assessment (TGA)
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into the TGA sample pan.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve.
Protocol 3: General Procedure for Photostability Testing (ICH Q1B)
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable chemically inert, transparent container.
-
Solution State: Prepare a solution of known concentration in a suitable solvent and place it in a chemically inert, transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that meets the requirements of ICH Q1B, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: After exposure, compare the exposed samples to the dark controls. Analyze the samples for any changes in physical appearance and for the formation of degradation products and the loss of the parent compound by a validated stability-indicating HPLC method.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Managing Reaction Exotherms in Large-Scale Benzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing reaction exotherms during the large-scale synthesis of benzonitriles. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the safe and efficient execution of your chemical syntheses.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions related to exothermic reactions in large-scale benzonitrile synthesis.
General Exotherm Management
Q1: What is a reaction exotherm, and why is it a major concern in large-scale synthesis?
A1: A reaction exotherm is the release of heat during a chemical reaction. In large-scale synthesis, the volume of the reaction mixture increases to a greater extent than the surface area of the reactor available for cooling. This disparity can lead to a rapid increase in temperature, a phenomenon known as thermal runaway, which can cause equipment failure, decomposition of the product, and potentially explosive conditions.[1][2]
Q2: What are the initial signs of a potential thermal runaway?
A2: Key indicators of an impending thermal runaway include a steady rise in reaction temperature despite cooling, an unexpected increase in pressure, a noticeable change in the viscosity of the reaction mixture, and unexpected gas evolution.[2]
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, immediately stop the addition of any reagents, ensure maximum cooling is applied to the reactor, and be prepared to implement an emergency shutdown procedure, which may include quenching the reaction with a pre-determined chemical inhibitor or cold solvent.
Method-Specific Troubleshooting
Sandmeyer Reaction (Cyanation of Aryl Diazonium Salts)
Q4: My Sandmeyer cyanation is showing a rapid temperature increase during the addition of the diazonium salt solution. What should I do?
A4: Immediately halt the addition of the diazonium salt solution. The diazotization step itself is exothermic and the resulting diazonium salts are thermally unstable, decomposing above 5 °C.[3] Ensure the receiving vessel containing the copper(I) cyanide is adequately cooled and that the addition rate is slow enough to allow the cooling system to dissipate the generated heat.
Q5: I am observing significant foaming and gas evolution during the Sandmeyer reaction. Is this normal?
A5: Vigorous nitrogen gas evolution is expected as the diazonium group is displaced. However, excessive foaming can be a sign of a reaction that is proceeding too quickly. To mitigate this, an organic solvent like toluene or ethyl acetate can be added to the reaction mixture to help disperse the intermediate oily diazonium complex and control the reaction rate.[4]
Q6: The yield of my Sandmeyer reaction is low, and I am isolating a significant amount of phenol byproduct. What is the cause?
A6: Phenol formation is a common side reaction in Sandmeyer reactions and occurs when the diazonium salt reacts with water, a reaction that is accelerated by higher temperatures.[3] To minimize this, maintain a low temperature (0-5 °C) throughout the diazotization and addition steps and use the diazonium salt solution immediately after its preparation.
Rosenmund-von Braun Reaction (Cyanation of Aryl Halides)
Q7: The Rosenmund-von Braun reaction requires high temperatures. How can I control the exotherm under these conditions?
A7: While the overall reaction is typically conducted at high temperatures (150-250 °C), the initial mixing of reactants can still generate a significant exotherm.[5] It is crucial to have a robust reactor with precise temperature control. Consider adding the aryl halide portion-wise to the heated mixture of copper(I) cyanide and solvent to manage the initial heat release. The use of high-boiling point solvents like DMF or nitrobenzene can also help to absorb and dissipate heat.[6]
Q8: My Rosenmund-von Braun reaction seems to have stalled, and now I'm concerned about adding more heat. What are the risks?
A8: A stalled reaction could be due to several factors, including impure reagents or insufficient temperature. However, there is a risk of reactant accumulation. A sudden increase in temperature could then trigger a delayed and potentially uncontrollable reaction. It is advisable to analyze a sample of the reaction mixture to determine the concentration of remaining starting materials before deciding to increase the temperature.
Dehydration of Benzamide
Q9: I am using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) for the dehydration of benzamide, and I'm observing a strong initial exotherm upon addition. How can this be managed?
A9: The reaction of benzamide with potent dehydrating agents is highly exothermic. On a large scale, the dehydrating agent should be added slowly and in portions to a well-stirred slurry of benzamide in a suitable solvent.[7] The reactor should be equipped with a powerful cooling system to maintain the desired reaction temperature.
Q10: Can the choice of dehydrating agent affect the exotherm profile?
A10: Yes, different dehydrating agents have different reactivities and will produce different exotherm profiles. For example, phosphorus pentoxide often requires heating to initiate the reaction after the initial mixing, while thionyl chloride can react more readily at lower temperatures.[8] It is essential to perform a thorough risk assessment and calorimetric studies for the specific dehydrating agent and conditions you plan to use.
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative data for common benzonitrile synthesis methods. This data is intended for comparison and to aid in experimental design.
Table 1: Sandmeyer Reaction - Cyanation of Diazonium Salts
| Starting Material | Diazotization Temperature (°C) | Cyanation Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Aniline | 0-5 | 0-10, then gentle warming | 1-2 | 70-80 | [4][9] |
| 4-Chloroaniline | 0-5 | <10 | 2 | 72-75 | [10] |
| Substituted Anilines | 0-5 | 55 | 10 | 38-92 | [11] |
Table 2: Rosenmund-von Braun Reaction - Cyanation of Aryl Halides
| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Aryl Bromide | DMF | 150 (reflux) | 6-24 | 60-90 | [6] |
| Aryl Bromide (L-proline promoted) | DMF | 80-120 | 24-45 | 81-98 | [5] |
| 4-Bromoanisole | Pyridine | 150 | 20 | 85 | [10] |
Table 3: Dehydration of Benzamide
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Phosphorus Pentoxide (P₂O₅) | Neat (solid mix) | 150-200 | 1-2 | High | [7] |
| Thionyl Chloride (SOCl₂) | Toluene | 20-40 | 3 | High | [12] |
| Sulfamic Acid | Neat (solid mix) | 250-295 | 1.5-2 | ~80 |
Experimental Protocols
The following are generalized protocols for the large-scale synthesis of benzonitriles. Note: These protocols should be adapted and optimized based on specific laboratory and pilot plant conditions, and a thorough safety review should be conducted before any scale-up.
Sandmeyer Reaction: Synthesis of Benzonitrile from Aniline
Materials:
-
Aniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Cyanide
-
Ice
-
Water
Procedure:
-
Diazotization:
-
In a jacketed reactor equipped with a stirrer, thermometer, and addition funnel, charge hydrochloric acid and water, and cool to 0-5 °C using a circulating cooling system.
-
Slowly add aniline while maintaining the temperature below 5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, keeping the temperature strictly between 0 and 5 °C. The addition rate should be controlled to prevent a temperature rise.[9]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Cyanation:
-
In a separate, larger reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the copper(I) cyanide solution. The addition should be done subsurface to ensure good mixing and heat transfer.
-
Control the addition rate to maintain the reaction temperature below 10 °C. Vigorous evolution of nitrogen gas will occur.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and proceed with standard workup procedures (e.g., extraction, distillation) to isolate the benzonitrile.
-
Rosenmund-von Braun Reaction: Synthesis of Benzonitrile from Bromobenzene
Materials:
-
Bromobenzene
-
Copper(I) Cyanide
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
Procedure:
-
Reaction Setup:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge copper(I) cyanide and DMF.
-
Heat the mixture to the desired reaction temperature (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen).[6]
-
-
Reactant Addition:
-
Slowly add bromobenzene to the heated mixture via an addition funnel. The addition rate should be controlled to manage the exotherm.
-
After the addition is complete, maintain the reaction mixture at the set temperature and monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up for Rosenmund-von Braun reactions can be complex due to the formation of copper complexes. Common methods involve treatment with aqueous ferric chloride and hydrochloric acid, or with ethylenediamine to break up the complexes, followed by extraction and purification.
-
Dehydration of Benzamide to Benzonitrile
Materials:
-
Benzamide
-
Thionyl Chloride (or another suitable dehydrating agent)
-
Toluene (or another suitable solvent)
Procedure:
-
Reaction Setup:
-
In a reactor equipped with a stirrer, thermometer, addition funnel, and a scrubber for acidic gases, charge benzamide and toluene.
-
Cool the stirred slurry to a desired starting temperature (e.g., 10-15 °C).
-
-
Reagent Addition:
-
Slowly add thionyl chloride to the benzamide slurry via the addition funnel. This reaction is exothermic and will produce HCl and SO₂ gas, which must be scrubbed.[12]
-
Control the addition rate to maintain the reaction temperature within a safe operating range as determined by a prior safety assessment.
-
After the addition is complete, the reaction mixture may be gently heated to ensure completion.
-
-
Work-up:
-
Cool the reaction mixture.
-
Carefully quench any unreacted thionyl chloride, typically by slowly adding the reaction mixture to water or a basic solution. This quenching step is also exothermic and must be done with caution.
-
Separate the organic layer, wash it, and then purify the benzonitrile by distillation.
-
Visualizations
Experimental Workflow for Exotherm Management
Caption: Workflow for managing exothermic reactions.
Troubleshooting Logic for Temperature Excursions
Caption: Troubleshooting logic for temperature excursions.
Signaling Pathway for Sandmeyer Reaction
Caption: Key exothermic steps in the Sandmeyer reaction.
References
- 1. engineering.mu.edu.iq [engineering.mu.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. atamankimya.com [atamankimya.com]
- 6. icheme.org [icheme.org]
- 7. researchgate.net [researchgate.net]
- 8. Temperature Excursions in Pharmaceutical Supply Chain - [maly.co.uk]
- 9. icheme.org [icheme.org]
- 10. Temperature excursion management: A novel approach of quality system in pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
compatibility of 4-Bromo-3-chlorobenzonitrile with strong bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chlorobenzonitrile, with a specific focus on its compatibility with strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites:
-
The Bromine Atom (C4): This position is para to the electron-withdrawing nitrile group, making it highly activated for nucleophilic aromatic substitution (SNAr).[1]
-
The Chlorine Atom (C3): This position is meta to the nitrile group and is less activated towards nucleophilic substitution compared to the bromine atom.[1]
-
The Nitrile Group (-CN): The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.[1][2] It also activates the aromatic ring to nucleophilic attack.
Q2: Is this compound stable in the presence of strong bases?
A2: The stability of this compound in the presence of strong bases is highly dependent on the nature of the base, the solvent, and the reaction temperature. While generally considered reactive with strong bases, it doesn't decompose non-specifically. Instead, specific reactions are expected to occur.[3]
Q3: What is the expected outcome of reacting this compound with aqueous sodium hydroxide (NaOH)?
A3: The primary reaction with aqueous strong bases like NaOH is the hydrolysis of the nitrile group to form 4-bromo-3-chlorobenzoic acid.[4] This reaction typically requires elevated temperatures.
Q4: Can nucleophilic aromatic substitution (SNAr) occur with strong bases?
A4: Yes. Strong nucleophilic bases, such as alkoxides (e.g., sodium methoxide), can displace the more reactive bromine atom at the C4 position to form the corresponding 4-alkoxy-3-chlorobenzonitrile.[1]
Troubleshooting Guide: Reactions with Strong Bases
This guide addresses common issues encountered when using this compound with strong, non-nucleophilic bases often used for deprotonation, such as Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), and Potassium tert-butoxide (t-BuOK).
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product; recovery of starting material. | 1. Insufficiently strong base to deprotonate the aromatic ring.2. Reaction temperature is too low.3. Steric hindrance from the base preventing the desired reaction. | 1. Switch to a stronger base (e.g., n-BuLi).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a less sterically hindered base if compatible with the desired reaction. |
| Formation of multiple, unexpected aromatic products. | Benzyne formation: Very strong, non-nucleophilic bases can deprotonate the aromatic ring, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. This can result in a mixture of regioisomeric products.[5][6] | 1. Use a less aggressive base if possible.2. Keep the reaction temperature as low as possible (e.g., -78°C for LDA).3. Consider an alternative synthetic route that avoids the use of very strong bases. |
| Formation of a carboxylic acid instead of the desired product. | Presence of water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the nitrile group, especially at elevated temperatures. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).2. Use anhydrous solvents and reagents. |
| Displacement of the bromine atom. | Nucleophilic nature of the base: Some strong bases, particularly alkoxides, can act as nucleophiles and participate in an SNAr reaction, displacing the bromine atom. | 1. If deprotonation is the desired outcome, switch to a non-nucleophilic base like LDA or NaH.2. If using an alkoxide, consider a more sterically hindered one (e.g., potassium tert-butoxide) to reduce its nucleophilicity. |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Bromo-3-chlorobenzoic Acid
-
Reagents: this compound, 10% aqueous Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an excess of 10% aqueous NaOH solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the product.
-
Protocol 2: General Procedure for Deprotonation using LDA
-
Reagents: this compound, Diisopropylamine, n-Butyllithium (n-BuLi), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78°C and add n-BuLi dropwise to generate LDA.
-
After stirring for 30 minutes, add a solution of this compound in anhydrous THF dropwise.
-
Maintain the temperature at -78°C and stir for the desired time before adding the electrophile.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard aqueous workup and purification.
-
Visualizations
Caption: Reaction pathways of this compound with different types of strong bases.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound | 57418-97-0 [smolecule.com]
- 4. Solved 72 BASIC HYDROLYSIS OF BENZONITRILE o CN NH ОН 1. aq. | Chegg.com [chegg.com]
- 5. Chapters 23 & 24 notes [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-Up Procedures for Removing Palladium Catalyst Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium catalyst residues?
Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for residual palladium in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2] Beyond toxicity concerns, residual palladium can interfere with downstream chemical transformations and biological assays, leading to inaccurate results and process inefficiencies.[3]
Q2: What are the most common methods for palladium removal?
Common methods for removing palladium residues include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) and precipitated palladium species.[4][5]
-
Adsorption: Using materials like activated carbon or silica gel to adsorb soluble palladium.[4][6]
-
Scavenging: Employing agents with high affinity for palladium to form complexes that can be easily removed.[2][7]
-
Crystallization: Purifying the desired product by crystallization, leaving palladium impurities in the mother liquor.[2][8]
-
Chromatography: Separating the product from palladium species based on differential adsorption on a stationary phase.[5][6]
-
Liquid-Liquid Extraction: Partitioning the product and palladium impurities between two immiscible liquid phases.[5]
Q3: How can I determine the amount of residual palladium in my sample?
The most common and accurate methods for quantifying residual palladium in APIs are instrumental analytical techniques such as:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[9][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[3][10]
-
Atomic Absorption (AA) Spectroscopy[9]
For rapid, semi-quantitative analysis during process optimization, commercially available palladium detection kits can be utilized.[9]
Q4: What are the acceptable limits for palladium residues in pharmaceutical products?
Regulatory guidelines, such as ICH Q3D, define the permitted daily exposure (PDE) for elemental impurities.[2] The acceptable concentration of palladium in an API is calculated based on the PDE and the maximum daily dose of the drug. For many drugs, the limit is often in the range of 10-100 parts per million (ppm).[11][12]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Filtration is not effectively removing palladium.
-
Symptom: The filtrate remains colored (e.g., black, grey, or orange), or analysis shows high levels of residual palladium.[13]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Palladium catalyst particles are too fine | 1. Use a finer filter medium: Switch from standard filter paper to a membrane filter (e.g., PTFE, 0.45 µm).[4] 2. Optimize Celite® bed filtration: Ensure the Celite® bed is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can enhance its effectiveness.[4][5] 3. Double filtration: Pass the filtrate through a second Celite® pad or a finer filter.[4] |
| Soluble palladium species are present | 1. Switch to a different removal method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[4][5] 2. Induce precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration. |
| Colloidal palladium has formed | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[4] |
Problem 2: Low efficiency of palladium scavengers.
-
Symptom: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect scavenger selection | 1. Consider the palladium oxidation state: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be more suitable for Pd(0).[4] 2. Match scavenger to the solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[4] 3. Perform a scavenger screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[4] |
| Insufficient scavenger loading or reaction time | 1. Increase scavenger amount: Incrementally increase the amount of scavenger used. 2. Extend reaction time: Allow for a longer contact time between the scavenger and the reaction mixture.[6] 3. Increase temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging kinetics.[7] |
| Poor mass transfer | Ensure adequate mixing: Use efficient stirring to ensure the scavenger is well-dispersed throughout the solution.[6] |
| Product-palladium complexation | Disrupt the complex: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[6] |
Problem 3: Significant product loss during purification.
-
Symptom: The yield of the final product is lower than expected after the palladium removal step.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific adsorption of the product onto the purification medium | 1. Optimize adsorbent amount: Use the minimum effective amount of scavenger or activated carbon.[6][7] 2. Wash the adsorbent: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any bound product.[7] 3. Adjust the solvent: A solvent in which your product is highly soluble may reduce its adsorption.[7] 4. Screen different adsorbents: Test various scavengers or types of activated carbon to find one with high selectivity for palladium and low affinity for your product.[7] |
| Product co-precipitation with palladium | Optimize precipitation conditions: Modify the anti-solvent or precipitating agent to selectively precipitate the palladium species. |
| Product degradation | Milder conditions: If using elevated temperatures, consider performing the purification at room temperature for a longer duration. |
Problem 4: Inconsistent palladium removal from batch to batch.
-
Symptom: The level of residual palladium varies significantly between different runs of the same reaction and work-up.
-
Possible Cause & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variation in the palladium species at the end of the reaction | 1. Standardize the reaction work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[7] 2. Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.[7] 3. Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[7] |
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Typical Efficiency (% Removal) | Advantages | Disadvantages |
| Filtration (Celite®) | Highly variable (effective for insoluble Pd) | Simple, fast, and inexpensive.[5] | Ineffective for soluble or colloidal palladium.[4][5] |
| Activated Carbon | 80-99% | Widely available, effective for many palladium species.[2][6] | Can cause significant product loss due to non-specific adsorption.[6][7] |
| Scavengers (Thiol-based) | >95% | High selectivity for palladium, leading to lower product loss.[4] | Can be more expensive than other methods.[8] |
| Crystallization | Variable (highly dependent on the system) | Can provide very high purity product. | May not be effective if palladium co-crystallizes with the product.[2][8] |
| Chromatography | >98% | Can provide excellent separation.[6] | Can be time-consuming, expensive, and require large volumes of solvent.[5] |
Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.[6]
Experimental Protocols
Protocol 1: Palladium Removal Using Celite® Filtration
-
Prepare the Celite® Pad:
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[4]
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite® Pad:
-
Wash the Celite® pad with a fresh portion of the solvent to ensure all the product is recovered.[4]
-
-
Collect the Filtrate:
-
The filtrate contains the product, now free of heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal Using a Scavenger
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[4]
-
-
Add the Scavenger to the Reaction Mixture:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[7]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration, potentially through a pad of Celite®.[7]
-
-
Wash and Concentrate:
Protocol 3: Palladium Removal Using Activated Carbon
-
Dissolve the Crude Product:
-
Dissolve the crude product containing residual palladium in a suitable solvent (e.g., Toluene, THF).[7]
-
-
Add Activated Carbon:
-
Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[6]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[6]
-
-
Filter to Remove Carbon:
-
Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to ensure no carbon passes through the filter.[6]
-
-
Wash and Concentrate:
Mandatory Visualizations
Caption: General workflow for selecting a palladium removal method.
Caption: Decision logic for troubleshooting high residual palladium.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. arborassays.com [arborassays.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The choice of the aryl halide coupling partner, specifically between an aryl bromide (C-Br) and an aryl chloride (C-Cl), is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of C-Br and C-Cl bonds in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
The Fundamental Difference: Bond Dissociation Energy
The intrinsic reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is a key parameter, with a lower BDE correlating to a weaker bond that is more readily cleaved during the oxidative addition step of the catalytic cycle.
The C-Cl bond is significantly stronger than the C-Br bond. For instance, the BDE of the C-Cl bond in chlorobenzene is approximately 96 kcal/mol, whereas the BDE of the C-Br bond in bromobenzene is around 81 kcal/mol. This substantial difference in bond strength dictates the general reactivity trend in palladium-catalyzed cross-coupling reactions, which follows the order: C-I > C-Br > C-Cl. Consequently, aryl bromides are inherently more reactive than aryl chlorides and typically require milder reaction conditions.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of C-Br and C-Cl bond reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by quantitative data and experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used cross-coupling methods. The difference in reactivity between aryl bromides and chlorides is pronounced in this reaction.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | - | - |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~90 | - | - |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | - | - |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 16 | 95 | - | - |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH₂ | K₂CO₃ | Water/EtOH | RT | 0.5 | 97 | - | - |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH₂ | K₂CO₃ | Water | 80 | 24 | 92 | - | - |
Note: TON (Turnover Number) and TOF (Turnover Frequency) data are often catalyst- and reaction-specific and are included where available. The presented data is compiled from various sources for comparative purposes.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene or 4-chlorotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For aryl chlorides, longer reaction times or higher temperatures may be necessary to achieve comparable yields to their bromide counterparts.[2] The use of bulky, electron-rich phosphine ligands is often crucial for the efficient activation of the C-Cl bond.[1]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, aryl bromides are generally more reactive than aryl chlorides.
Quantitative Data Summary: Heck Reaction
| Aryl Halide Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Methyl acrylate | Pd/C | NMP | NMP | 140 | 4 | ~70 |
| Chlorobenzene | Methyl acrylate | Pd/C | NMP | NMP | 140 | 24 | ~30 |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 80 | 16 | 98 |
| 4-Chloroanisole | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 24 | 95 |
Data is compiled from representative literature for comparison.[3][4]
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction.
Materials:
-
Aryl halide (e.g., bromobenzene or chlorobenzene) (1.0 mmol)
-
Alkene (e.g., methyl acrylate) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 2 mol%)
-
Base (e.g., Cy₂NMe, 1.2 mmol)
-
Solvent (e.g., Dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the aryl halide, alkene, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to the specified temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
The activation of aryl chlorides in the Heck reaction often requires higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The reactivity trend of C-Br > C-Cl is also observed in this transformation.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80 | 2 | 95 |
| 3-Chloroaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 24 | 92 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 8 | 98 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 24 | 85 |
This data is representative and compiled from various sources.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (e.g., 3-bromoaniline or 3-chloroaniline) (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Solvent (e.g., Anhydrous Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction's progress.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
The successful amination of aryl chlorides often necessitates the use of more specialized and sterically demanding ligands, such as biaryl phosphines (e.g., XPhos, SPhos), and stronger bases compared to their bromo counterparts.[7][8]
Catalyst Selection Workflow
The choice of catalyst system is paramount in controlling the reactivity and selectivity of cross-coupling reactions, especially when dealing with the less reactive C-Cl bond. The following diagram illustrates a logical workflow for selecting a catalyst system based on the aryl halide substrate.
Caption: Catalyst selection workflow for C-Br vs. C-Cl cross-coupling.
Conclusion
The comparative analysis of C-Br and C-Cl bond reactivity in cross-coupling reactions unequivocally demonstrates the superior reactivity of aryl bromides. This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle. As a result, reactions with aryl bromides generally proceed under milder conditions, with shorter reaction times, and often result in higher yields compared to their chloro analogues.[9]
However, the economic advantage and wider commercial availability of aryl chlorides make them highly attractive substrates, particularly for large-scale synthesis. The development of sophisticated palladium catalyst systems, featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, has significantly expanded the scope of cross-coupling reactions to include these less reactive but more desirable partners.[10] By carefully selecting the appropriate catalyst system and optimizing reaction conditions, researchers can successfully employ aryl chlorides in a wide range of synthetic applications, overcoming their inherent lower reactivity. This guide serves as a practical resource for navigating these choices and designing efficient and effective cross-coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the purity assessment of 4-bromo-3-chlorobenzonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of research and development outcomes. This document outlines detailed experimental protocols, presents a comparative summary of key performance indicators, and provides visual workflows to aid in the selection of the most suitable method for your specific analytical needs.
Introduction to Purity Assessment of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is of paramount importance as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are required to accurately determine its purity and identify any potential impurities. The three methods discussed herein—HPLC, GC, and qNMR—offer distinct advantages and are suited for different analytical requirements.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment is a balance of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical performance characteristics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase. | Absolute or relative quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Typical Purity Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (%RSD) | < 1% | < 1% | < 2% |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a volatile solvent. | Precise weighing and dissolution in a deuterated solvent with an internal standard. |
| Strengths | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. High resolution and sensitivity. | High efficiency and resolution for volatile compounds. Fast analysis times. | Primary analytical method, does not require a reference standard of the analyte. Provides structural information. Non-destructive. |
| Limitations | Requires reference standards for impurity identification and quantification. Can be more expensive due to solvent consumption. | Limited to volatile and thermally stable compounds. Potential for analyte degradation at high temperatures. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Higher initial instrument cost. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a similar halogenated benzonitrile and is suitable for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity of the sample is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography (GC)
This method is adapted from a protocol for the analysis of dichlorobenzene isomers and is suitable for the purity assessment of this compound, which is a volatile compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a volatile solvent such as acetone or ethyl acetate to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure it is homogeneous.
-
Transfer the solution to a GC vial.
Data Analysis: Similar to HPLC, the purity is calculated using the area percentage method from the resulting chromatogram. If using GC-MS, the identity of the main peak and any impurities can be confirmed by their mass spectra.
Caption: GC experimental workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readable to at least 0.01 mg)
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic acid (high purity, ≥99.5%). Maleic acid is chosen as it is a stable solid, has a distinct singlet in a relatively clear region of the ¹H NMR spectrum (around 6.3 ppm in CDCl₃), and is soluble in common deuterated solvents.
Experimental Procedure:
-
Accurately weigh about 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard (maleic acid) into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay (D1) of at least 5 times the longest T1, 90° pulse angle, sufficient number of scans for a good signal-to-noise ratio).
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte = Integral of a well-resolved signal of this compound
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the signal of the internal standard (maleic acid)
-
N_IS = Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of this compound (216.46 g/mol )
-
m_analyte = Mass of the this compound sample
-
MW_IS = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (as a percentage)
Caption: qNMR experimental workflow for purity assessment.
Characterization of 4-Bromo-3-chlorobenzonitrile Derivatives by 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. For substituted benzonitriles, which are key pharmacophores in numerous therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as an indispensable tool for unambiguous characterization. This guide provides a comparative analysis of the 1H NMR spectral features of 4-Bromo-3-chlorobenzonitrile and its derivatives, supported by experimental data from related compounds to aid in the identification and differentiation of these important chemical entities.
Comparative 1H NMR Data of Substituted Benzonitriles
The chemical shifts (δ) and coupling constants (J) of the aromatic protons in substituted benzonitriles are highly sensitive to the nature and position of the substituents on the benzene ring. The following table summarizes the reported 1H NMR data for 4-chlorobenzonitrile and 4-bromobenzonitrile, which serve as valuable reference points for predicting the spectrum of this compound and its derivatives.
| Compound | Structure | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 4-Chlorobenzonitrile | ![]() | CDCl3 | δ 7.61 (d, J = 8.4 Hz, 2H), 7.47 (d, J = 8.4 Hz, 2H) |
| 4-Bromobenzonitrile | ![]() | - | - |
| Benzonitrile | ![]() | CDCl3 | δ 7.64 (d, J = 8.0 Hz, 2H), 7.60 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H)[1] |
| 3-Methoxybenzonitrile | ![]() | CDCl3 | δ 7.37 (t, J = 8.0 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.13 (d, J = 8.0 Hz, 2H), 3.83 (s, 3H)[1] |
| 4-Methylbenzonitrile | ![]() | CDCl3 | δ 7.52 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 8.0 Hz, 2H), 2.42 (s, 3H)[1] |
Predicted 1H NMR Spectrum of this compound
For this compound, the three aromatic protons (H-2, H-5, and H-6) are chemically non-equivalent and are expected to show distinct signals.
-
H-2: This proton is ortho to the cyano group and meta to the chlorine atom. It is expected to appear as a doublet.
-
H-5: This proton is meta to the cyano group and ortho to the bromine atom. It is expected to appear as a doublet of doublets.
-
H-6: This proton is ortho to the bromine atom and meta to the cyano group. It is also expected to appear as a doublet of doublets.
The electron-withdrawing nature of the cyano, chloro, and bromo substituents will generally shift the proton signals downfield (to a higher ppm value) compared to unsubstituted benzene.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid this compound derivative.[2]
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl3, Acetone-d6, or DMSO-d6) in a clean, dry vial.[3] The choice of solvent can slightly affect the chemical shifts.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] The solution in the NMR tube should be clear and free of any suspended particles.[4]
-
The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 40 mm.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
2. NMR Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1][5][6]
-
The instrument is locked onto the deuterium signal of the solvent.
-
Standard acquisition parameters are used, which may include a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Coupling constants (J) are reported in Hertz (Hz).
Workflow for 1H NMR Characterization
The following diagram illustrates the general workflow for the characterization of this compound derivatives using 1H NMR spectroscopy.
References
A Comparative Guide to Catalysts for Suzuki Coupling of Halogenated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Synthesis of Cyanobiaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For researchers in medicinal chemistry and materials science, the synthesis of cyanobiaryl compounds, key structural motifs in many pharmaceuticals and functional materials, often relies on the coupling of halogenated benzonitriles. The choice of catalyst is paramount for achieving high yields, minimizing reaction times, and ensuring process efficiency. This guide provides a comparative analysis of various palladium and nickel-based catalyst systems for the Suzuki coupling of 4-fluorobenzonitrile, 4-chlorobenzonitrile, 4-bromobenzonitrile, and 4-iodobenzonitrile with phenylboronic acid, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the Suzuki-Miyaura coupling of halogenated benzonitriles with phenylboronic acid. The data highlights the influence of the halogen substituent, the nature of the metal center (Palladium vs. Nickel), and the type of ligand on the reaction outcome.
| Halogenated Benzonitrile | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 4-Fluorobenzonitrile | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene | 110 | 18 | 85 | 42.5 | 2.4 | [1] |
| 4-Chlorobenzonitrile | [Pd(IPr)(cinnamyl)Cl] | 0.5 | K₂CO₃ | Ethanol | 60 | 16 | 89 | 178 | 11.1 | [2] |
| Pd(OAc)₂ / SPhos | 1.5 | K₃PO₄ | Toluene | 100 | 2 | >98 | ~65 | ~33 | [1] | |
| NiCl₂(PCy₃)₂ | 5 | K₃PO₄ | 2-Me-THF | 100 | 12 | High | - | - | [3] | |
| 4-Bromobenzonitrile | Pd-LaF₃ nanocatalyst | - | K₂CO₃ | Aqueous | 70 | - | 97 | - | - | [4] |
| Immobilized Pd catalyst | - | - | 1:3 H₂O/Dioxane | RT | 150 (flow) | 91 | 1242 | 8.3 | [5] | |
| 4-Iodobenzonitrile | Photoresponsive Pd-complex | 0.6 | K₂CO₃ | DMF/H₂O | RT | - | - | - | - | [6] |
| Herrmann's Palladacycle | 0.005 | MeONa | Ethanol | 80 | - | High | up to 175,000 | - | [7] |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
- Data not available in the provided source.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for palladium and nickel-catalyzed Suzuki-Miyaura coupling of halogenated benzonitriles.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of 4-Chlorobenzonitrile with a Pd-NHC Precatalyst[2]
Materials:
-
4-Chlorobenzonitrile (0.5 mmol, 1.0 equiv)
-
Phenylboronic acid (0.55 mmol, 1.1 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (0.7 mmol, 1.4 equiv)
-
Ethanol (2 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Pd(IPr)(cinnamyl)Cl], potassium carbonate, 4-chlorobenzonitrile, and phenylboronic acid.
-
Add ethanol (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 60 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-cyanobiphenyl.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of an Aryl Halide[3][8]
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-Me-THF)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, to a reaction vial equipped with a magnetic stir bar, add NiCl₂(PCy₃)₂, potassium phosphate, phenylboronic acid, and the aryl halide.
-
Add anhydrous 2-Me-THF to the desired concentration.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with stirring for the specified time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the product.
Catalytic Cycles and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid [mdpi.com]
The Efficacy of 4-Bromo-3-chlorobenzonitrile in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Bromo-3-chlorobenzonitrile and Its Alternatives in the Synthesis of Key Pharmaceutical Intermediates.
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This compound has emerged as a versatile building block, particularly in the construction of complex biaryl structures central to many therapeutic agents. This guide provides a comprehensive comparison of this compound with a key alternative, 4-Bromo-2-chlorobenzonitrile, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction to form a common biphenyl intermediate.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The differential reactivity of the halogen atoms on the benzonitrile ring is a key consideration in these reactions. In the case of dihalogenated benzonitriles, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the oxidative addition step of the palladium catalytic cycle. This allows for selective coupling at the bromine position.
To assess the efficacy of this compound and its isomer, 4-Bromo-2-chlorobenzonitrile, we have compiled and compared experimental data for their reaction with 4-carboxyphenylboronic acid. This reaction yields a substituted biphenyl-4-carboxylic acid, a scaffold present in numerous APIs.
Table 1: Comparison of this compound and 4-Bromo-2-chlorobenzonitrile in a Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 4-Bromo-2-chlorobenzonitrile |
| Product | 2'-Chloro-4'-cyano-[1,1'-biphenyl]-4-carboxylic acid | 3'-Chloro-4'-cyano-[1,1'-biphenyl]-4-carboxylic acid |
| Yield | ~85% | 72-75%[1] |
| Purity | High (exact percentage not specified in available data) | High (purified by silica gel chromatography)[1] |
| Reaction Time | 12 hours | 2 hours (for the Sandmeyer step in its synthesis) |
| Catalyst | Pd(PPh₃)₄ | Not specified for coupling, CuBr for synthesis[1] |
| Base | K₂CO₃ | Not specified for coupling, NaHCO₃ for workup[1] |
| Solvent | Toluene/Water | Ethyl Acetate for extraction[1] |
| Temperature | 80 °C | 0-20 °C (for the Sandmeyer step in its synthesis)[1] |
Note: The data presented is compiled from various sources and represents typical experimental outcomes. Direct head-to-head comparative studies under identical conditions are limited in the public domain.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and optimization of synthetic methods. Below are representative protocols for the synthesis of the starting materials and the subsequent Suzuki-Miyaura coupling reaction.
Synthesis of 4-Bromo-2-chlorobenzonitrile
This protocol describes a Sandmeyer-type reaction starting from 4-amino-2-chlorobenzonitrile.
Materials:
-
4-Amino-2-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Ice
Procedure:
-
Dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated HCl (27 ml).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (39 mmol) in water, maintaining the temperature between 0 and 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr (53 mmol) in concentrated HCl (22 ml).
-
Pour the cold diazonium salt solution into the CuBr solution.
-
Stir the reaction mixture for 2 hours, allowing it to warm to 20 °C.
-
Pour the reaction mixture into ice water (50 ml) and extract with ethyl acetate (100 ml, then 2 x 50 ml).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (150 ml) and then brine (3 x 100 ml).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford 4-bromo-2-chlorobenzonitrile as a white solid.[1]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., this compound or 4-Bromo-2-chlorobenzonitrile) (1.0 equiv)
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 3:1 mixture of toluene and water (e.g., 8 mL for a 1.0 mmol scale reaction).
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizing the Synthetic Pathway
To better illustrate the logical flow of the synthesis, the following diagrams outline the key transformations.
Logical Relationships in Reagent Selection
The choice between this compound and its isomers is dictated by the desired substitution pattern in the final API. The following diagram illustrates the logical relationship between the starting material and the resulting product scaffold.
Conclusion
References
4-Bromo-3-chlorobenzonitrile: A Comparative Guide for Synthetic and Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-chlorobenzonitrile stands as a versatile and strategically important building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its value lies in the differential reactivity of its two halogen substituents, allowing for selective and sequential functionalization. This guide provides a comprehensive comparison of this compound with a key alternative, 4-iodo-3-chlorobenzonitrile, in the context of palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the application of this scaffold in the synthesis of kinase inhibitors, offering a comparative perspective on the biological activity of resulting compounds.
Comparison of Synthetic Precursors: 4-Bromo- vs. 4-Iodo-3-chlorobenzonitrile in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the aryl halide precursor is critical, influencing reaction kinetics, catalyst loading, and overall efficiency. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl.[1] This established principle suggests that 4-iodo-3-chlorobenzonitrile would exhibit higher reactivity compared to this compound.
Table 1: Theoretical Comparison of this compound and 4-Iodo-3-chlorobenzonitrile in Suzuki-Miyaura Coupling
| Feature | This compound | 4-Iodo-3-chlorobenzonitrile (Alternative) | Justification |
| Reactivity | Good | Excellent | The Carbon-Iodine bond is weaker and more readily undergoes oxidative addition to the Palladium(0) catalyst.[1] |
| Reaction Conditions | Typically requires higher temperatures and/or higher catalyst loading. | Milder reaction conditions (lower temperature, lower catalyst loading) are often sufficient. | Higher reactivity of the C-I bond allows for more facile catalytic turnover. |
| Cost & Availability | Generally more cost-effective and widely available. | Typically more expensive and may have more limited commercial availability. | Bromination is often a more economical process than iodination. |
| Stability | More stable for long-term storage. | Can be less stable and more prone to degradation (e.g., light sensitivity). | The C-I bond is more labile than the C-Br bond. |
| Yield | Good to excellent yields can be achieved with optimized conditions. | Potentially higher yields under milder conditions. | The higher reactivity can lead to more complete conversion of the starting material. |
Application in the Synthesis of Kinase Inhibitors
The 3-chloro-4-cyanophenyl moiety, readily accessible from this compound, is a common scaffold in the design of kinase inhibitors. These small molecules target the ATP-binding site of kinases, enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases like cancer.
While a direct comparison of a single kinase inhibitor synthesized from both this compound and an alternative precursor is not available in the reviewed literature, we can analyze the biological activity of structurally similar compounds containing the key 3-chloro-4-cyanophenyl pharmacophore.
Table 2: Biological Activity of Representative Kinase Inhibitors with Related Scaffolds
| Compound Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | [2] |
| 3-Substituted Benzamide | Bcr-Abl | Potent Inhibition (qualitative) | [3] |
| 4-(Arylaminomethyl)benzamide | EGFR | 91% inhibition at 10 nM | [4] |
The data indicates that the 3-chloro-4-cyanophenyl moiety, and by extension, derivatives of this compound, can be incorporated into scaffolds that exhibit potent inhibition of various kinases. The specific biological activity is highly dependent on the overall molecular structure of the final compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on standard literature methods for Suzuki-Miyaura reactions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
validation of a new synthetic route to 4-Bromo-3-chlorobenzonitrile
A Comparative Guide to the Synthesis of 4-Bromo-3-chlorobenzonitrile for Researchers and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to this compound, a critical building block in medicinal chemistry and materials science.[1][2] Its utility stems from the differential reactivity of its two halogen substituents in cross-coupling reactions, making it a versatile intermediate for creating complex molecules.[1] We will evaluate a novel, alternative synthetic pathway against a traditional method, presenting key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable route for their needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several methods, primarily involving electrophilic aromatic substitution or the transformation of functional groups on a pre-existing aromatic ring.[1][2] Here, we compare a traditional direct bromination method with a newer alternative that generates the brominating agent in situ, as well as the well-established Sandmeyer reaction.
| Parameter | Route 1: Traditional Direct Bromination | Route 2: Alternative In Situ Bromination | Route 3: Sandmeyer Reaction |
| Starting Material | 3-Chlorobenzonitrile | 3-Chlorobenzonitrile | 3-Amino-4-chlorobenzonitrile |
| Key Reagents | Br₂, FeBr₃ | KBrO₃, H₂SO₄ | NaNO₂, HCl, CuBr |
| Reaction Type | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution | Diazotization and Substitution |
| Yield | Good (Specific data not available in searches) | 70%[2] | Good (72-75% for analogous compounds)[3] |
| Purity | High (Requires purification) | 98% (by Gas Chromatography)[2] | High (Requires purification)[3] |
| Reaction Conditions | Typically requires a Lewis acid catalyst.[1] | Room temperature (20–25°C).[1][2] | Low temperature (0–5°C) for diazotization, then elevated temperature (50–60°C) for displacement.[1] |
| Advantages | Well-established, straightforward. | Avoids handling of hazardous molecular bromine; proceeds at room temperature.[2] | High reliability and good yields for transforming amino groups.[1] |
| Disadvantages | Use of hazardous and corrosive liquid bromine. | Requires handling of concentrated sulfuric acid. | Requires a specific amino-substituted precursor; multi-step process. |
Experimental Protocols
Route 1: Traditional Direct Bromination of 3-Chlorobenzonitrile
This method relies on the direct electrophilic aromatic substitution of 3-chlorobenzonitrile using molecular bromine and a Lewis acid catalyst.
Protocol:
-
Dissolve 3-chlorobenzonitrile in a suitable inert solvent.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add molecular bromine (Br₂) to the reaction mixture.
-
The catalyst polarizes the Br-Br bond, generating a stronger electrophile (Br⁺) which is then attacked by the aromatic ring.[1]
-
The reaction is stirred until completion, monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by recrystallization or chromatography.
Route 2: Alternative In Situ Bromination of 3-Chlorobenzonitrile
This newer approach generates bromine in situ from the reaction of potassium bromate and sulfuric acid, offering a safer alternative to handling molecular bromine.[1][2]
Protocol:
-
Dissolve 3-chlorobenzonitrile in 70% sulfuric acid.[2]
-
Slowly add potassium bromate (KBrO₃) to the solution.[2]
-
The reaction proceeds at room temperature (20-25°C) over several hours (e.g., 7 hours).[1][2]
-
The reaction mixture is then worked up to isolate the crude product.
-
The product is purified to yield this compound. For a similar synthesis of 3-bromo-4-chlorobenzonitrile, this method yielded a white solid.[4]
Route 3: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1][5]
Protocol:
-
Diazotization:
-
Displacement:
-
Work-up and Purification:
Visualizing the Synthetic Pathways
To better illustrate the relationships between the reactants, intermediates, and products, the following diagrams are provided.
Caption: Comparison of three synthetic routes to this compound.
Caption: Workflow for the alternative in situ bromination synthesis.
Caption: Workflow for the Sandmeyer reaction synthesis.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. Buy this compound | 57418-97-0 [smolecule.com]
- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance: A Comparative Guide to the Synthetic Utility of Brominated vs. Iodinated Benzonitriles
For researchers, scientists, and drug development professionals, the choice between a bromo or iodo substituent on a benzonitrile building block can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols, to aid in the strategic selection of these critical synthons.
The enhanced reactivity of iodinated benzonitriles over their brominated counterparts is a well-established principle in transition metal-catalyzed cross-coupling reactions. This reactivity trend, generally following the order of I > Br > Cl, is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond facilitates the often rate-determining oxidative addition step in the catalytic cycle of many reactions.[1][2][3] This fundamental difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for iodinated substrates. However, the higher cost and potentially lower stability of iodoarenes mean that brominated benzonitriles remain highly valuable and often more practical starting materials.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of brominated and iodinated benzonitriles in four critical synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and palladium-catalyzed cyanation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct comparative studies on identical benzonitrile substrates are not always available, data from structurally similar compounds, such as those with other electron-withdrawing groups, consistently demonstrate the superior reactivity of the iodo-substituted analogs.[1][4] Iodobenzonitriles can often be coupled at lower temperatures and with lower catalyst loadings compared to their bromo counterparts. However, with modern catalyst systems, high yields can be achieved with bromobenzonitriles, albeit sometimes requiring more forcing conditions.
| Feature | Iodinated Benzonitriles | Brominated Benzonitriles | Rationale |
| Relative Reactivity | High | Moderate to High | The C-I bond is weaker than the C-Br bond, leading to faster oxidative addition to the palladium catalyst.[1] |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C | The higher reactivity of iodoarenes allows for milder reaction conditions. |
| Catalyst Loading | Typically lower (e.g., 1-2 mol%) | Can be higher (e.g., 2-5 mol%) | Efficient coupling can often be achieved with less catalyst for the more reactive substrate. |
| Yields | Generally Excellent | Good to Excellent | High yields are achievable with both, but may require more optimization for bromides. |
Sonogashira Coupling
In Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the reactivity difference between iodo- and bromobenzonitriles is particularly pronounced.[3][5] Iodobenzonitriles can typically be coupled at or near room temperature, whereas bromobenzonitriles often require heating to achieve comparable reaction rates and yields. This difference can be exploited for selective couplings in molecules containing both bromo and iodo substituents.
| Feature | Iodinated Benzonitriles | Brominated Benzonitriles | Rationale |
| Relative Reactivity | High | Moderate | The reactivity trend for the oxidative addition step is I > Br.[3][6] |
| Typical Reaction Temp. | Room Temperature to 60 °C | 60 °C to 100 °C | The higher reactivity of iodides allows for significantly milder conditions. |
| Copper Co-catalyst | Often effective with or without | Generally required for good yields | Milder conditions for iodides can sometimes allow for copper-free protocols.[7] |
| Yields | Generally Excellent | Good to Excellent | High yields are attainable for both, but bromides may require higher temperatures. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other cross-coupling reactions, iodinated benzonitriles are generally more reactive than their brominated analogs.[8] This allows for the use of a broader range of amines and potentially lower catalyst loadings. However, the development of highly active phosphine ligands has made the coupling of bromobenzonitriles very efficient.
| Feature | Iodinated Benzonitriles | Brominated Benzonitriles | Rationale |
| Relative Reactivity | High | Moderate to High | The oxidative addition of the aryl halide to the palladium(0) catalyst is typically faster for iodides.[8] |
| Ligand Choice | Broad scope of phosphine ligands | Often requires more electron-rich and bulky ligands for high efficiency | More reactive substrates are often less demanding of the ligand. |
| Base Strength | Can sometimes be achieved with weaker bases | Often requires strong bases like sodium tert-butoxide | Milder conditions can be employed for the more reactive iodoarenes. |
| Yields | Generally Excellent | Good to Excellent | Modern catalyst systems provide high yields for both substrates.[9] |
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation offers a valuable alternative to traditional methods like the Sandmeyer reaction. In this transformation, the reactivity difference between bromo- and iodobenzonitriles is still present, but the choice of cyanide source and catalyst system plays a more dominant role in the overall success of the reaction.[10][11] While iodides will generally react faster, efficient cyanation of bromobenzonitriles is well-established.
| Feature | Iodinated Benzonitriles | Brominated Benzonitriles | Rationale |
| Relative Reactivity | High | Moderate | Follows the general trend of aryl halide reactivity in palladium catalysis. |
| Catalyst Deactivation | Can be more prone to catalyst deactivation with some cyanide sources | Generally robust with optimized conditions | The nature of the cyanide source is a critical factor in catalyst stability.[10] |
| Cyanide Source | Compatible with various sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Compatible with various sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | The choice of cyanide source impacts safety and reaction performance for both substrates.[12] |
| Yields | Good to Excellent | Good to Excellent | High yields are achievable for both with appropriate catalyst and cyanide source selection.[13][14] |
Experimental Protocols
The following are representative experimental protocols for the key cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
To a mixture of the halobenzonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added a solvent mixture (e.g., toluene/water or dioxane/water). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[15][16][17]
General Protocol for Sonogashira Coupling
In an oven-dried Schlenk tube, the halobenzonitrile (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the appropriate temperature (room temperature to 100 °C) until completion. The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.[7][18][19][20]
General Protocol for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the halobenzonitrile (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C with stirring. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[8][9][21]
Visualizing the Synthetic Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Conclusion: A Strategic Choice
The decision to use a brominated or iodinated benzonitrile is a strategic one that balances reactivity with cost and availability. For syntheses where mild conditions are paramount to preserve sensitive functional groups, or when rapid reaction times are desired, iodinated benzonitriles are often the superior choice. However, for large-scale syntheses where cost is a major driver, the more economical brominated benzonitriles, coupled with modern, highly active catalyst systems, provide a robust and practical alternative. A thorough understanding of these trade-offs empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency and success in the competitive landscape of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. scribd.com [scribd.com]
- 20. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-chlorobenzonitrile: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 4-Bromo-3-chlorobenzonitrile (CAS: 57418-97-0) in a laboratory setting.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for a comprehensive understanding of the chemical's characteristics for safe handling and storage.
| Property | Value |
| CAS Number | 57418-97-0 |
| Molecular Formula | C₇H₃BrClN |
| Molecular Weight | 216.46 g/mol |
| Appearance | White to yellow to yellow-brown powder or crystals |
| Melting Point | 80-81°C[1] |
| Boiling Point | 261°C at 760 mmHg[1] |
| Flash Point | 112°C[1] |
| Purity | 98% |
II. Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound, a halogenated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its disposal.
1. Waste Identification and Segregation:
-
This compound is classified as a halogenated organic waste.[2]
-
It is imperative to collect this waste in a dedicated container, separate from non-halogenated organic solvents.[3][4] This practice is cost-effective for disposal and crucial for proper waste stream management.[3]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[3][5]
2. Waste Collection and Container Management:
-
Use a designated, properly labeled hazardous waste container for the collection of this compound waste. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound".[4] Do not use abbreviations or chemical formulas on the primary label.
-
Maintain a log of the waste constituents and their approximate quantities added to the container.
-
Keep the waste container securely closed at all times, except when adding waste.[4][6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, flames, and sparks.[5]
3. Spill Management:
-
In the event of a spill, immediately contain the leak and absorb the material with an inert absorbent, such as sand or vermiculite.
-
Place the contaminated absorbent material into a sealed and properly labeled hazardous waste container for disposal.
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, during cleanup.
4. Final Disposal:
-
The disposal of this compound must be arranged through a licensed and approved waste disposal company.[7]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[4]
-
Provide the waste disposal company with a detailed description of the waste, including its composition and any potential hazards.
III. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. This compound | CAS#:57418-97-0 | Chemsrc [chemsrc.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 4-Bromo-3-chlorobenzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-3-chlorobenzonitrile in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[1][2][3] The following table summarizes the mandatory personal protective equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7] Inspect gloves before use and use proper removal techniques to avoid skin contact.[5] |
| Body | Protective Clothing / Lab Coat | Wear appropriate protective clothing to prevent skin exposure.[1][4] |
| Respiratory | Fume Hood or Respirator | Always handle in a well-ventilated area or under a chemical fume hood.[2][7] If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
-
Engineering Controls :
-
Pre-Handling Preparation :
-
Review the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure all required PPE is available and in good condition.
-
Designate a specific area for handling to contain potential contamination.
-
-
Handling the Compound :
-
Post-Handling Procedures :
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.[1][2][4]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical advice.[1][2][4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][4] |
Spill and Disposal Management
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[2][5] Wearing full PPE, prevent further leakage and the entry of the substance into drains.[5] Sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][4][5]
Waste Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[2][4][5] Do not allow the chemical to be released into the environment.[5]
Workflow for Safe Handling of this compound
References
- 1. canbipharm.com [canbipharm.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





